1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,5-dimethylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-5(6)3-7-8(4)2;/h3H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJXZPNDEYXBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673951 | |
| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948571-57-1, 1185302-88-8 | |
| Record name | 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948571-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,5-dimethyl-1H-pyrazol-4-amine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class of molecules. As a substituted pyrazole, it serves as a valuable building block and intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive overview of the chemical identity, physicochemical properties, reactivity, and safety considerations of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
Correctly identifying a chemical entity is the foundation of all scientific investigation. The nomenclature and structural representation provide a universal language for its description.
-
CAS Number: 1185302-88-8, 948571-57-1 (Note: Different suppliers may list different CAS numbers for the same compound or its salt form)[1][2]
-
Synonyms: 1,5-Dimethyl-1H-pyrazol-4-amine HCl
The structure consists of a five-membered pyrazole ring with methyl groups at positions 1 and 5, and an amine group at position 4. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experiments, formulations, and synthetic procedures.
| Property | Value | Source(s) |
| Molecular Weight | 147.61 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 154 - 158 °C | |
| Purity | Typically ≥95% | [1] |
| Canonical SMILES | CC1=C(N)C=NN1C.Cl | [1] |
| InChI Key | JKSYHPUINDBWRF-UHFFFAOYSA-N | [3] |
| Solubility | The hydrochloride salt form generally confers improved solubility in polar solvents like water and alcohols compared to the free base. | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and purity assessment. Based on its molecular structure, the following spectral characteristics are expected for 1,5-dimethyl-1H-pyrazol-4-amine.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show three distinct signals:
-
A singlet corresponding to the C5-methyl protons.
-
A singlet corresponding to the N1-methyl protons.
-
A singlet for the proton at the C3 position of the pyrazole ring.
-
A broad singlet for the amine (-NH₂) protons, the chemical shift of which would be dependent on the solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon NMR would display five signals corresponding to the five carbon atoms in the molecule: two methyl carbons and three pyrazole ring carbons.
-
Mass Spectrometry: The mass spectrum of the free base (C₅H₉N₃) would show a molecular ion peak (M+) at m/z 111.15.[3] High-resolution mass spectrometry would confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the methyl and aromatic groups, and C=C and C=N stretching vibrations characteristic of the pyrazole ring.
Synthesis and Chemical Reactivity
Synthesis
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A common and highly effective method is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5] For 1,5-dimethyl-1H-pyrazol-4-amine, a plausible synthetic route could involve the reaction of a β-ketonitrile with methylhydrazine, followed by reduction of the resulting aminopyrazole precursor.
Caption: Generalized synthetic pathway for substituted pyrazoles.
Reactivity
The chemical reactivity is governed by the pyrazole ring and the exocyclic amine group.
-
Amine Group Reactivity: The 4-amino group behaves as a typical aromatic amine. It is nucleophilic and can readily undergo:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
-
-
Pyrazole Ring Reactivity: The pyrazole ring is considered an electron-rich aromatic system. The presence of the electron-donating amine group at the C4 position further activates the ring towards electrophilic substitution. However, the exact position of substitution will be directed by the existing substituents. The aldehyde functional group on a pyrazole ring, for example, is highly reactive and participates in condensation reactions.[6]
Applications in Research and Drug Development
The pyrazole nucleus is a cornerstone in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. While specific applications for this compound are primarily as a synthetic intermediate, its core structure is relevant to several therapeutic areas.
-
Scaffold for Bioactive Molecules: It serves as a starting material for synthesizing more complex molecules with potential anti-inflammatory, analgesic, antitumor, and antimalarial properties.[4][7]
-
Kinase Inhibitors: The aminopyrazole motif is found in numerous kinase inhibitors, which are a critical class of drugs for cancer therapy. The amine group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
Agrochemicals: Pyrazole derivatives are also utilized in the development of herbicides and insecticides.[4]
Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
GHS Hazard Classification
| Hazard Statement | Description | GHS Pictogram | Source(s) |
| H240 | Heating may cause an explosion. | 🔥 | |
| H302 | Harmful if swallowed. | ❗ | [3][8] |
| H315 | Causes skin irritation. | ❗ | [3][8][9] |
| H319 | Causes serious eye irritation. | ❗ | [3][8][9] |
| H335 | May cause respiratory irritation. | ❗ | [9] |
Precautionary Measures & PPE
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[10] Avoid breathing dust.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin Protection: Handle with compatible chemical-resistant gloves. Wear a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator or work in a chemical fume hood.
-
-
First Aid:
-
If on skin: Wash with plenty of water.[10] If irritation occurs, seek medical attention.[10]
-
If in eyes: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing.[11] If irritation persists, get medical advice.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth and make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
-
Experimental Protocol: N-Acetylation
To illustrate the utility and reactivity of the amine group, the following section provides a representative, step-by-step protocol for the N-acetylation of 1,5-dimethyl-1H-pyrazol-4-amine. This is a fundamental transformation in organic synthesis.
Objective: To synthesize N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Materials:
-
This compound
-
Triethylamine (Et₃N) or another suitable base
-
Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and dichloromethane.
-
Neutralization: Cool the suspension in an ice bath (0 °C). Add triethylamine (approx. 2.2 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (approx. 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Caption: Experimental workflow for N-acetylation.
Conclusion
This compound is a synthetically versatile building block with well-defined chemical properties. Its stable, solid salt form and the reactive functionalities of the aminopyrazole core make it a compound of significant interest for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity, combined with strict adherence to safety protocols, enables researchers to effectively harness its potential in the advancement of chemical and pharmaceutical research.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, with the Chemical Abstracts Service (CAS) number 1185302-88-8 , is a heterocyclic amine that has emerged as a critical structural motif in the synthesis of advanced pharmaceutical intermediates.[1] Its rigid pyrazole core, substituted with strategically placed methyl and amine groups, offers a unique three-dimensional scaffold that is increasingly utilized in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug development, and essential safety information.
Physicochemical Properties
The hydrochloride salt of 1,5-dimethyl-1H-pyrazol-4-amine is typically a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, derived from various chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 1185302-88-8 | Fluorochem |
| Molecular Formula | C₅H₁₀ClN₃ | PubChem |
| Molecular Weight | 147.61 g/mol | Fluorochem |
| IUPAC Name | 1,5-dimethylpyrazol-4-amine;hydrochloride | PubChem |
| Appearance | Solid | Fluorochem |
| Purity | Typically ≥95% | Fluorochem |
| InChI Key | JDJXZPNDEYXBRT-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the pyrazole ring, followed by functional group manipulations to introduce the amine and subsequent conversion to the hydrochloride salt. A common and effective synthetic route involves the nitration of 1,5-dimethyl-1H-pyrazole and subsequent reduction of the nitro group.
Experimental Protocol
Step 1: Synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole
This step involves the electrophilic nitration of the pyrazole ring. The methyl groups at positions 1 and 5 are activating and direct the incoming nitro group to the 4-position.
-
Materials: 1,5-dimethyl-1H-pyrazole, fuming nitric acid, sulfuric acid.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1,5-dimethyl-1H-pyrazole to concentrated sulfuric acid.
-
Maintain the temperature below 10°C while slowly adding fuming nitric acid dropwise to the solution.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is approximately 7-8.
-
The product, 1,5-dimethyl-4-nitro-1H-pyrazole, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Reduction of 1,5-dimethyl-4-nitro-1H-pyrazole to 1,5-dimethyl-1H-pyrazol-4-amine
The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Materials: 1,5-dimethyl-4-nitro-1H-pyrazole, Palladium on carbon (Pd/C, 10%), methanol, hydrogen gas.
-
Procedure:
-
Dissolve 1,5-dimethyl-4-nitro-1H-pyrazole in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude 1,5-dimethyl-1H-pyrazol-4-amine.
-
Step 3: Formation of this compound
The free amine is converted to its hydrochloride salt to improve stability and handling.
-
Materials: 1,5-dimethyl-1H-pyrazol-4-amine, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).
-
Procedure:
-
Dissolve the crude 1,5-dimethyl-1H-pyrazol-4-amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol to the stirred solution of the amine.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
-
Caption: Synthesis workflow for this compound.
Applications in Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 1,5-dimethyl-1H-pyrazol-4-amine moiety is frequently incorporated into molecules designed to target the ATP-binding site of kinases.
-
Aurora Kinase Inhibitors: The 1,3-dimethyl-1H-pyrazol-4-yl group has been identified as an optimal substituent in the development of potent Aurora kinase inhibitors for the treatment of acute myeloid leukemia (AML).[2]
-
CDK2 Inhibitors: Pyrazole derivatives have been used to create potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy.[3][4]
-
IRAK4 Inhibitors: The N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide core, which can be derived from aminopyrazoles, is a promising scaffold for inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases.[5]
-
PI3K Inhibitors: Derivatives of the pyrazole core have shown potential as phosphatidylinositol-3-kinase (PI3K) inhibitors, a key pathway in cell growth and metabolism.[6]
The amine group at the 4-position provides a convenient handle for further chemical modifications, allowing for the attachment of other molecular fragments to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.
Caption: Role of pyrazole-based inhibitors in blocking kinase signaling pathways.
Spectroscopic Data (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~7.5-8.0 ppm (br s, 3H, -NH₃⁺)
-
δ ~7.2 ppm (s, 1H, pyrazole C4-H)
-
δ ~3.6 ppm (s, 3H, N-CH₃)
-
δ ~2.2 ppm (s, 3H, C-CH₃)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~145 ppm (C5)
-
δ ~130 ppm (C3)
-
δ ~115 ppm (C4)
-
δ ~35 ppm (N-CH₃)
-
δ ~12 ppm (C-CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
~3400-3200 (N-H stretch of amine)
-
~3000-2800 (C-H stretch)
-
~1620 (C=N stretch of pyrazole ring)
-
~1550 (N-H bend)
-
-
Mass Spectrometry (ESI+):
-
m/z = 112.1 [M+H]⁺ (corresponding to the free amine C₅H₉N₃)
-
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant therapeutic potential. Its straightforward synthesis and the reactivity of its amine functionality make it an attractive starting material for the development of novel kinase inhibitors and other drug candidates. As research into targeted therapies continues to expand, the importance of such well-defined chemical intermediates is set to grow, paving the way for the discovery of next-generation medicines.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]
- 7. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic amine of significant interest within the pharmaceutical and chemical research sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, established synthesis and purification protocols, and analytical characterization techniques. Furthermore, it delves into the compound's known applications, particularly in drug discovery, and outlines critical safety and handling procedures. The document is designed to serve as an in-depth resource, grounded in scientific literature, to support researchers in leveraging this compound's full potential.
Introduction to this compound
The pyrazole moiety is a five-membered heterocyclic ring system containing three carbon and two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile chemical properties and biological activity.[1] 1,5-dimethyl-1H-pyrazol-4-amine, and its hydrochloride salt, are valuable building blocks in the synthesis of more complex molecules. The presence of the amine group at the 4-position and methyl groups at the 1- and 5-positions provides specific steric and electronic properties that are instrumental in designing targeted therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClN₃ | [2] |
| Molecular Weight | 147.61 g/mol | [2] |
| CAS Number | 1185302-88-8 | [2] |
| Appearance | Solid | [2] |
| IUPAC Name | 1,5-dimethylpyrazol-4-amine;hydrochloride | [2] |
| InChI Key | JDJXZPNDEYXBRT-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=C(N)C=NN1C.Cl | [2] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological assays and formulation studies. The free base, 1,5-dimethyl-1H-pyrazol-4-amine, has a molecular formula of C₅H₉N₃ and a molecular weight of 111.15 g/mol .[3]
Synthesis and Purification
The synthesis of substituted pyrazoles can be achieved through various established chemical routes. A common and effective method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
General Synthesis Workflow
The synthesis of pyrazole derivatives often follows a cyclization reaction. For instance, the reaction of 1,3-diketones with arylhydrazines can yield pyrazoles at room temperature.[4] Another versatile method is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles.[4]
Below is a conceptual workflow for the synthesis of a substituted pyrazole, which can be adapted for 1,5-dimethyl-1H-pyrazol-4-amine.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Protocol Rationale
-
Reaction Setup : The choice of solvent is critical. Solvents like ethanol or acetic acid are often used to facilitate the dissolution of reactants and mediate the reaction.[5] The reaction temperature is optimized to ensure a reasonable reaction rate while minimizing the formation of byproducts.
-
Purification : After the reaction, the crude product is often a mixture of the desired pyrazole, unreacted starting materials, and side products. Purification is essential to achieve the desired purity (e.g., >95%). Recrystallization is a common technique that relies on the differential solubility of the compound and impurities in a given solvent system. Column chromatography offers a higher degree of separation and is employed when recrystallization is insufficient.
-
Salt Formation : The conversion of the free base to its hydrochloride salt is typically achieved by treating a solution of the purified amine with hydrochloric acid (often as a solution in a non-aqueous solvent like ether or isopropanol) to precipitate the salt. This step not only improves solubility and stability but also facilitates handling of the compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's atomic connectivity.
-
Mass Spectrometry (MS) : MS provides the molecular weight of the compound. The mass spectrum is expected to show a prominent molecular ion peak corresponding to the free base (m/z 111).[6]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the N-H and C-N bonds of the amine and the aromatic C-H and C=N bonds of the pyrazole ring would be expected.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from any impurities, and the peak area can be used for quantification.[7] A typical reverse-phase HPLC (RP-HPLC) method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[7]
Caption: Standard analytical workflow for the characterization of this compound.
Applications in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer and anti-inflammatory properties.[1]
Role as a Synthetic Intermediate
This compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.[5] Its amine group provides a reactive handle for further functionalization, allowing for the construction of libraries of compounds for screening in various biological assays.
-
Antitumor Agents : Pyrazole derivatives have been investigated as inhibitors of key signaling pathways involved in cancer progression, such as phosphatidylinositol-3-kinase (PI3K) and cyclin-dependent kinases (CDK2).[5][8]
-
Anti-inflammatory Agents : Some pyrazole-containing compounds have shown promise as inhibitors of targets involved in inflammation, such as calcium release-activated calcium (CRAC) channels.[5]
The structural features of 1,5-dimethyl-1H-pyrazol-4-amine can be systematically modified to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data sheets for similar compounds, this compound may cause skin and serious eye irritation.[10][11][12] Some sources also indicate it may be harmful if swallowed and may cause respiratory irritation.[12]
-
GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][12]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]
-
Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11]
-
Storage : Store the compound in a tightly closed container in a cool, dry place, away from light and incompatible materials.[10] Some suppliers recommend refrigeration.[10]
-
First Aid Measures :
-
In case of eye contact : Immediately rinse with plenty of water for several minutes.[14]
-
In case of skin contact : Wash off with soap and plenty of water.[14]
-
If inhaled : Move the person into fresh air.[14]
-
If swallowed : Rinse mouth with water.[10] In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic chemistry and drug discovery. Its well-defined physicochemical properties, coupled with established synthetic and analytical methodologies, make it an accessible and versatile building block for researchers. A thorough understanding of its properties and adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]
- 6. 1,5-Dimethyl-1H-pyrazol-3-amine|CAS 35100-92-6 [benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. aksci.com [aksci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structure Elucidation of 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the strategic application and interpretation of modern spectroscopic and crystallographic methods. It is designed for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the underlying scientific rationale for each experimental choice. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, this guide establishes a self-validating system for the unambiguous confirmation of the molecular structure of the target compound.
Introduction: The Significance of Pyrazole Derivatives
Pyrazole and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The precise structural characterization of these compounds is paramount, as subtle changes in their three-dimensional arrangement can profoundly impact their biological activity and safety profile. 1,5-dimethyl-1H-pyrazol-4-amine, as a functionalized pyrazole, presents a unique set of analytical challenges and opportunities. Its hydrochloride salt form further influences its physicochemical properties and requires careful consideration during analysis. This guide will systematically address these complexities, providing a robust workflow for its complete structural determination.
The Integrated Analytical Workflow
The definitive elucidation of a novel or synthesized compound's structure is not reliant on a single technique but rather on the convergent validation from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation leads to a high-confidence assignment.
Caption: Integrated workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides unambiguous evidence for the connectivity of atoms.
Theoretical Basis for NMR Analysis of Pyrazoles
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[2] The positions of substituents on the ring and the nature of the solvent can significantly influence the observed chemical shifts.[3] In the case of 1,5-dimethyl-1H-pyrazol-4-amine, the presence of two methyl groups and an amine group in a specific arrangement will give rise to a characteristic set of signals. The hydrochloride salt form will result in the protonation of the most basic site, the 4-amino group, leading to an ammonium salt, which will influence the chemical shifts of nearby protons and carbons.
Predicted NMR Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (from 2D NMR) |
| N1-CH₃ | ~3.6-3.8 | ~35-40 | HMBC to C5 and C2 |
| C5-CH₃ | ~2.2-2.4 | ~10-15 | HMBC to C5 and C4 |
| C3-H | ~7.5-7.8 | ~130-135 | HMBC to C5 and C4 |
| -NH₃⁺ | Broad, ~8.0-9.0 | - | Exchanges with D₂O |
| C3 | - | ~130-135 | HSQC with C3-H |
| C4 | - | ~110-115 | Correlates with multiple protons in HMBC |
| C5 | - | ~140-145 | Correlates with multiple protons in HMBC |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; protic solvents like D₂O will cause the exchange and disappearance of the -NH₃⁺ proton signal.[3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. An attached proton test (APT) or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton.[3]
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
Expected IR Absorption Bands
For this compound, the IR spectrum will be characterized by vibrations of the pyrazole ring, the methyl groups, and the ammonium group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₃⁺ | N-H stretch | 3200-3000 (broad) |
| C-H (aromatic) | C-H stretch | 3100-3000 |
| C-H (aliphatic) | C-H stretch | 3000-2850 |
| C=N, C=C (ring) | Ring stretching | 1600-1450 |
| -NH₃⁺ | N-H bend | 1600-1500 |
| C-H (aliphatic) | C-H bend | 1470-1370 |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[4]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Expected Mass Spectrometric Data
For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected molecular ion will be that of the free base, [M+H]⁺.
| Species | Calculated m/z |
| [C₅H₉N₃ + H]⁺ | 112.0869 |
The fragmentation pattern in the mass spectrum can provide further structural information.[5] Common fragmentation pathways for pyrazoles involve cleavage of the ring and loss of substituents.[6][7]
Caption: A simplified representation of potential fragmentation pathways for 1,5-dimethyl-1H-pyrazol-4-amine in mass spectrometry.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile/water.
-
Chromatographic Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. A reversed-phase C18 column is typically used for polar analytes like this.
-
Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra to identify the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): To obtain fragmentation data, perform a product ion scan on the precursor ion (m/z 112). This will provide the fragmentation pattern for structural confirmation.
Single-Crystal X-ray Diffraction: The Definitive Structure
While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state.[8]
The Power of X-ray Crystallography
By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the crystal lattice. This provides bond lengths, bond angles, and torsional angles, offering a complete and definitive picture of the molecular structure. For amine hydrochlorides, this technique can also reveal details of the hydrogen bonding network.[9][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Suitable single crystals can be grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure. The initial model is then refined to best fit the experimental data.
-
Structure Validation: The final structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.
Conclusion: A Multi-faceted Approach to Certainty
The structure elucidation of this compound is a prime example of the necessity of a multi-technique analytical approach in modern chemical research. By synergistically combining the insights from NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. This guide has provided both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to confidently characterize this and similar molecules, ensuring the scientific integrity and accelerating the progress of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry and Risks of a Versatile Pyrazole Derivative
1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole, a class of heterocyclic compounds integral to numerous research and development endeavors, particularly in medicinal chemistry. The pyrazole scaffold is a common feature in many biologically active molecules, and this specific derivative serves as a valuable building block in the synthesis of potential therapeutic agents, such as kinase inhibitors.[1][2] Its utility in drug discovery underscores the importance of a comprehensive understanding of its safety profile and the implementation of robust handling protocols to ensure the well-being of laboratory personnel.
This guide provides a detailed examination of the safety and handling of this compound, moving beyond generic laboratory practice to offer insights into the specific hazards associated with this compound and the rationale behind the recommended safety procedures. As professionals in drug development, a nuanced appreciation of the potential for bioactivation and the formation of reactive metabolites is critical for mitigating risks.[3][4]
Section 1: Hazard Identification and Chemical Profile
A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and its primary risks are associated with irritation and acute toxicity if ingested.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]
Signal Word: Warning[5]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClN₃ | [7] |
| Molecular Weight | 147.61 g/mol | [5] |
| Appearance | Solid | [5] |
| CAS Number | 1185302-88-8 | [5] |
Section 2: The Toxicological Landscape: Beyond Irritation
While the immediate hazards of skin, eye, and respiratory irritation are well-documented, a deeper dive into the toxicology of aminopyrazoles reveals a more complex picture. Research into the bioactivation of aminopyrazole derivatives has shown that they can be metabolized in vitro to form reactive iminopyrazole intermediates.[3] These reactive metabolites have the potential to bind to cellular macromolecules, a mechanism often associated with idiosyncratic drug-induced toxicities.[4]
Section 3: Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the hazardous nature of this compound, a multi-layered approach to exposure control is essential. This begins with robust engineering controls, supplemented by appropriate personal protective equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.[6]
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of where the compound is handled.[11]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| Body Part | Required PPE | Standard |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield may be necessary for operations with a higher risk of splashing. | Conforming to EN 166 (EU) or NIOSH (US) approved. |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |
| Body | A laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron may be appropriate. | N/A |
| Respiratory | For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, if engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | N/A |
Section 4: Safe Handling, Storage, and Disposal: A Practical Workflow
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure to this compound.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocols:
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous waste. Do not dispose of it down the drain.[6]
Section 5: Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[11] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[8] |
Logical Relationship of Safety Protocols
Caption: The interconnectedness of safety measures for this compound.
Conclusion: A Commitment to a Culture of Safety
The responsible use of this compound in a research and development setting demands more than just following a checklist of safety rules. It requires a deep understanding of the compound's chemical and toxicological properties, a commitment to the consistent use of engineering controls and personal protective equipment, and a preparedness to respond effectively to emergencies. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can harness the scientific potential of this valuable compound while upholding the highest standards of safety.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. aksci.com [aksci.com]
- 7. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Experimental testing of quantum mechanical predictions of mutagenicity: aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. An understanding of its solubility profile in various organic solvents is critical for optimizing reaction conditions, purification strategies, and formulation development. This document delves into the theoretical principles governing its solubility, presents a detailed experimental protocol for solubility determination using the validated shake-flask method, and discusses the interpretation of solubility data. This guide is intended for researchers, chemists, and drug development professionals working with pyrazole derivatives and other active pharmaceutical ingredients (APIs).
Introduction: The Significance of Solubility
This compound is a heterocyclic amine salt with a molecular structure that presents unique solubility challenges and opportunities. As a hydrochloride salt, it possesses ionic characteristics that dominate its behavior in solution.[1] The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its bioavailability, processability, and the overall success of a drug development program.[2] Poor solubility can lead to significant hurdles in formulation, requiring complex and often costly solubilization techniques. Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, crystallization, and purification, leading to improved yield, purity, and process efficiency.
This guide will provide the foundational knowledge and practical methodologies to accurately assess and understand the solubility of this compound in a range of common organic solvents.
Physicochemical Properties and Theoretical Principles
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. For this compound, several key factors come into play:
-
Ionic Nature: As a hydrochloride salt, the compound exists as an ion pair in the solid state and can dissociate in polar solvents. This ionic character significantly enhances its solubility in polar protic solvents that can solvate both the cation and the anion.[1]
-
Hydrogen Bonding: The amine group and the pyrazole ring nitrogens can act as hydrogen bond acceptors, while the protonated amine can act as a hydrogen bond donor. Solvents capable of hydrogen bonding, such as alcohols, will interact favorably with the molecule, promoting dissolution.[3]
-
Polarity: The molecule possesses a significant dipole moment due to the presence of heteroatoms (nitrogen) and the ionic hydrochloride. Solvents with high dielectric constants are more effective at stabilizing the separated ions, thus favoring solubility.[4]
-
Molecular Structure: The two methyl groups contribute a degree of lipophilicity to the molecule, which may allow for some solubility in less polar organic solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClN₃ | [5][6] |
| Molecular Weight | 147.61 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | ~95% | [6] |
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[7][8][9] It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.
Diagram of the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., approximately 20 mg) into a glass vial.
-
Scientist's Note: Using a significant excess of solid is crucial to ensure that the solution reaches saturation. Visual confirmation of undissolved solid at the end of the experiment is a key validation step.
-
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation during incubation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 18-24 hours is typically adequate for most compounds.[8]
-
Scientist's Note: The equilibration time should be sufficient for the dissolution and precipitation rates to become equal. For novel compounds, it may be necessary to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial.[10]
-
Scientist's Note: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent used.
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11]
-
Scientist's Note: HPLC is a highly specific and sensitive method for quantifying the concentration of the analyte in solution.[10] A calibration curve should be constructed by plotting the peak area versus the concentration of the standard solutions.[11] The concentration of the unknown sample is then determined from this curve.
-
-
The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mol/L.
-
Expected Solubility Profile and Interpretation
While specific experimental data for this compound is not widely published, a qualitative solubility profile can be predicted based on its chemical structure and the principles of intermolecular forces.
Conceptual Diagram of Solute-Solvent Interactions
Caption: Predicted interactions governing solubility in different solvent classes.
Anticipated Solubility Data Table
The following table presents a hypothetical but chemically reasoned solubility profile. Actual experimental values are required for confirmation.
| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Rationale |
| Methanol | Polar Protic | 5.1 | High | Strong hydrogen bonding and high polarity effectively solvate the ionic salt. |
| Ethanol | Polar Protic | 4.3 | High to Moderate | Similar to methanol but slightly less polar, leading to potentially lower but still significant solubility. |
| Isopropanol | Polar Protic | 3.9 | Moderate | The increased alkyl chain size reduces polarity and may introduce steric hindrance, decreasing solubility compared to methanol and ethanol.[4] |
| Acetonitrile | Polar Aprotic | 5.8 | Low to Moderate | High polarity can solvate the ions, but the lack of hydrogen bond donation limits interaction with the chloride anion, likely resulting in lower solubility than in protic solvents.[4] |
| Dichloromethane | Polar Aprotic | 3.1 | Very Low | Insufficient polarity to effectively overcome the crystal lattice energy of the salt. |
| Toluene | Nonpolar | 2.4 | Insoluble | Nonpolar nature results in very weak intermolecular forces with the ionic solute.[1] |
| Hexane | Nonpolar | 0.1 | Insoluble | Lacks the polarity and hydrogen bonding capability to dissolve an amine salt.[1] |
Interpretation of Results:
-
High Solubility in Polar Protic Solvents: The ability of solvents like methanol and ethanol to act as both hydrogen bond donors and acceptors, coupled with their high polarity, makes them excellent solvents for amine hydrochlorides.[1][3] They can effectively solvate the protonated amine cation, the chloride anion, and the pyrazole ring.
-
Limited Solubility in Polar Aprotic Solvents: While solvents like acetonitrile are polar, they cannot donate hydrogen bonds. This makes them less effective at solvating the chloride anion, which is a key factor for dissolving the salt.[4]
-
Insolubility in Nonpolar Solvents: Nonpolar solvents like toluene and hexane cannot overcome the strong electrostatic interactions (crystal lattice energy) within the ionic solid, leading to negligible solubility.[1]
Conclusion
The solubility of this compound is predominantly dictated by its ionic character as a hydrochloride salt. It is expected to exhibit high solubility in polar protic solvents, moderate to low solubility in polar aprotic solvents, and negligible solubility in nonpolar organic solvents. The robust shake-flask method, coupled with a specific analytical technique like HPLC, provides a reliable means for quantifying its solubility. The data and principles outlined in this guide serve as a critical resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development process.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. scribd.com [scribd.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. ijcpa.in [ijcpa.in]
The Strategic Role of 1,5-Dimethyl-1H-pyrazol-4-amine Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in a multitude of clinically approved drugs.[1][2] Within this esteemed class of heterocycles, 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of amino and methyl groups on the pyrazole ring provides a unique combination of reactivity and structural features, enabling medicinal chemists to explore diverse chemical spaces in the pursuit of potent and selective drugs. This technical guide offers an in-depth exploration of the synthesis, chemical properties, and pivotal role of this compound in contemporary drug discovery, with a focus on its application in the development of kinase inhibitors.
Physicochemical Properties and Structural Attributes
This compound is a water-soluble salt, a characteristic that enhances its utility in various synthetic transformations. The core structure features a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with methyl groups at the 1 and 5 positions and an amine group at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClN₃ | PubChem[3] |
| Molecular Weight | 147.61 g/mol | PubChem[3] |
| IUPAC Name | 1,5-dimethylpyrazol-4-amine;hydrochloride | PubChem[3] |
| CAS Number | 948571-57-1 | PubChem[3] |
The 1,5-dimethyl substitution pattern is crucial as it blocks potential N-H tautomerism and provides a fixed substitution vector, which is highly advantageous in rational drug design. The 4-amino group serves as a key nucleophilic handle, allowing for a wide array of chemical modifications to build molecular complexity and modulate biological activity.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 1,5-dimethyl-1H-pyrazol-4-amine typically involves a multi-step sequence starting from readily available precursors. A common and effective strategy is the nitration of a 1,5-dimethylpyrazole precursor, followed by the reduction of the nitro group to the desired amine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Nitration: To a solution of 1,5-dimethylpyrazole in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-10 °C) to prevent runaway reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of 1,5-Dimethyl-4-nitro-1H-pyrazole to 1,5-Dimethyl-1H-pyrazol-4-amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,5-dimethyl-4-nitro-1H-pyrazole from the previous step in a suitable solvent such as ethanol or methanol.
-
Reduction: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
-
Reaction Monitoring: Monitor the reaction by TLC until the nitro-pyrazole is fully consumed.
-
Work-up: If using SnCl₂, basify the reaction mixture with a strong base (e.g., concentrated NaOH) and extract the product with an organic solvent. If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.
-
Purification: The crude amine can be purified by column chromatography.
Step 3: Formation of this compound
-
Salt Formation: Dissolve the purified 1,5-dimethyl-1H-pyrazol-4-amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a stable, crystalline solid.
Caption: Synthetic pathway to this compound.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules, particularly in the realm of protein kinase inhibitors.[5] Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyrazole scaffold is a common feature in many approved kinase inhibitors.[5]
The 4-amino group of 1,5-dimethyl-1H-pyrazol-4-amine serves as a crucial attachment point for constructing more complex molecules that can interact with the ATP-binding site of kinases. A common strategy involves the condensation of the aminopyrazole with a substituted pyrimidine or a related heterocyclic system. This approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the pyrazole and the coupled heterocycle.
Case Study: Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
A prominent application of aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines, a fused heterocyclic system known to exhibit a wide range of biological activities, including kinase inhibition.[6] The synthesis typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.
While direct examples starting from 1,5-dimethyl-1H-pyrazol-4-amine are not extensively documented in publicly available literature, the general synthetic strategy is well-established and can be logically extended to this specific starting material. For instance, the reaction with a substituted malonate derivative could lead to the formation of a pyrazolo[1,5-a]pyrimidine core, which can then be further functionalized.
Caption: General scheme for utilizing the aminopyrazole to build kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
-
The Pyrazole Core: The 1,5-dimethyl substitution provides a fixed and predictable orientation of the scaffold within the kinase active site. The pyrazole ring itself can engage in hydrogen bonding and van der Waals interactions with the hinge region of the kinase.
-
The 4-Amino Linker: The nature of the group attached to the 4-amino position is critical for activity and selectivity. This linker or the subsequent heterocyclic system it forms is often designed to interact with key residues in the ATP-binding pocket.
-
Substituents on Appended Rings: The substituents on any additional rings attached to the aminopyrazole are systematically varied to optimize potency, selectivity, and pharmacokinetic properties. These modifications can target specific pockets within the active site or improve properties like solubility and metabolic stability.
Conclusion and Future Perspectives
This compound is a valuable and strategically designed building block in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its 4-amino group make it an attractive starting material for the construction of complex bioactive molecules. While its full potential is still being explored, its structural features align well with the requirements for designing potent and selective kinase inhibitors.
As the demand for novel therapeutics continues to grow, the strategic use of well-designed heterocyclic intermediates like this compound will undoubtedly play an increasingly important role in accelerating the drug discovery process. Further research into the synthesis of diverse libraries of compounds derived from this scaffold is warranted and holds the promise of identifying new and effective treatments for a range of human diseases.
References
- 1. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pyrazole Derivatives: The Privileged Scaffold in Modern Drug Discovery
Abstract
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, metabolic stability, and versatile synthetic accessibility have cemented its status as a "privileged scaffold"—a molecular framework capable of binding to a diverse range of biological targets.[4][5][6][7] This guide provides an in-depth technical exploration of pyrazole derivatives for researchers, scientists, and drug development professionals. We will dissect the fundamental chemistry, explore robust synthetic methodologies, analyze structure-activity relationships (SAR), and examine the mechanisms of action that underpin their therapeutic success. Through a detailed look at landmark drugs and step-by-step experimental protocols, this document serves as a comprehensive resource for harnessing the full potential of the pyrazole core in contemporary drug discovery.
The Pyrazole Core: An Innately "Privileged" Structure
The concept of a privileged scaffold, first articulated by Evans in 1988, describes molecular frameworks that appear in multiple biologically active compounds, often interacting with different receptor types.[6][8] These structures provide an efficient starting point in drug discovery, increasing the hit rate in screening campaigns.[6] The pyrazole ring is an exemplary privileged scaffold due to its distinct chemical attributes.[2][4]
-
Aromatic Stability & Metabolic Resistance: The aromatic nature of the pyrazole ring confers significant stability, making it resistant to metabolic degradation—a highly desirable trait for drug candidates.[2][7]
-
Hydrogen Bonding Capabilities: The pyrazole nucleus possesses both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the pyridine-like N-2 atom).[1] This duality allows for versatile and specific interactions within protein binding pockets.
-
Tunable Physicochemical Properties: The pyrazole ring is readily amenable to substitution at multiple positions (C-3, C-4, C-5, and N-1). This allows medicinal chemists to precisely modulate key drug-like properties, including solubility, lipophilicity, and target affinity.[6]
-
Structural Mimicry: The pyrazole ring can act as a bioisostere for other chemical groups, such as amides or other heterocycles, enabling the optimization of pharmacokinetic and pharmacodynamic profiles.
These intrinsic properties are why the pyrazole nucleus is the cornerstone of numerous FDA-approved drugs treating a wide spectrum of diseases, from inflammation and cancer to viral infections and erectile dysfunction.[1][4][7][9]
Synthetic Strategies: Building the Pyrazole Core
The construction of the pyrazole ring is a well-established field in organic chemistry, with several robust methods available. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale.
The Knorr Pyrazole Synthesis (1883)
The most classical and widely used method is the Knorr synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11][12][13] The reaction is typically acid-catalyzed and proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11][12]
-
Causality of Regioselectivity: A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either carbonyl carbon.[10][11] The outcome is governed by the electronic and steric nature of the substituents. For instance, a more electrophilic (less sterically hindered) carbonyl group is preferentially attacked by the substituted nitrogen of the hydrazine. Acetic acid is often used as a catalyst, as it facilitates both the initial condensation and the final dehydration step without promoting side reactions.[14]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Privileged Framework in the Discovery and History of Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors has become a cornerstone of therapeutic development, particularly in oncology and immunology. Protein kinases, as central regulators of a vast array of cellular processes, represent a major class of drug targets. Their dysregulation is a hallmark of numerous diseases, making the design of specific inhibitors a critical endeavor.[1] Within this competitive field, the pyrazole ring system has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also possesses an innate ability to form key interactions within the ATP-binding pocket of kinases.[1] This guide provides an in-depth exploration of the discovery and history of pyrazole-based kinase inhibitors, from their conceptual origins to their clinical successes, offering technical insights for the seasoned researcher and drug development professional.
The pyrazole ring's utility is largely attributed to its versatile chemical nature. The nitrogen atoms can act as both hydrogen bond donors and acceptors, while the carbon atoms provide strategic points for substitution to fine-tune potency and selectivity.[1] A particularly important motif is the 3-aminopyrazole moiety, which frequently serves as a "hinge-binder," adeptly mimicking the hydrogen bonding interactions of the adenine ring of ATP with the backbone of the kinase hinge region.[2] This foundational interaction provides a robust anchor for the development of highly potent and selective inhibitors. The significance of the pyrazole core is underscored by the number of FDA-approved kinase inhibitors that feature this scaffold, including Crizotinib, Ruxolitinib, and Encorafenib.[1]
Early Developments: From Anti-inflammatory Agents to Kinase-Targeted Molecules
The journey of pyrazole-based therapeutics did not begin with kinase inhibition. The pyrazole moiety first gained prominence in medicinal chemistry with the development of non-steroidal anti-inflammatory drugs (NSAIDs). A landmark achievement in this area was the discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[3] The successful development of Celecoxib highlighted the favorable drug-like properties of the pyrazole scaffold and spurred further investigation into its potential in other therapeutic areas.[4]
The transition from anti-inflammatory agents to kinase inhibitors was a logical progression, driven by the growing understanding of the role of kinases in inflammatory and proliferative diseases. Early research into p38 MAP kinase inhibitors for the treatment of inflammatory diseases saw the emergence of N-pyrazole, N'-aryl ureas as a promising class of compounds.[5] These early efforts laid the groundwork for understanding the structure-activity relationships (SAR) of pyrazole-based compounds in the context of kinase inhibition.
Seminal Discoveries and Key Scaffolds: The Dawn of Pyrazole-Based Kinase Inhibitors
A pivotal moment in the history of pyrazole-based kinase inhibitors was the fragment-based discovery of AT9283, a multi-targeted inhibitor with potent activity against Aurora kinases.[6][7] This work demonstrated the power of structure-based design in optimizing a ligand-efficient pyrazole-benzimidazole fragment into a clinical candidate. The optimization process was guided by X-ray crystallography, leading to the development of potent dual Aurora A/Aurora B inhibitors with IC50 values in the low nanomolar range.[6] AT9283 also demonstrated activity against other kinases, including JAK2 and Abl (T315I), showcasing the polypharmacology potential of this scaffold.[6][7]
The development of pyrazole-based inhibitors targeting p38 MAP kinase further solidified the importance of this scaffold. The clinical candidate BIRB 796, a 1,5-diarylpyrazole, emerged from a program focused on N-pyrazole, N'-aryl ureas.[5] Crystallographic studies of these inhibitors with p38 revealed a distinct binding mode, where the inhibitor occupies a lipophilic pocket exposed by a conformational change in the activation loop.[5][8] This discovery highlighted the ability of pyrazole-based inhibitors to target different kinase conformations, a key aspect in achieving selectivity.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The development of potent and selective pyrazole-based kinase inhibitors has been heavily reliant on a deep understanding of their structure-activity relationships. The versatility of the pyrazole scaffold allows for systematic modifications to optimize interactions with the target kinase.
The 3-Aminopyrazole Hinge Binder
As previously mentioned, the 3-aminopyrazole moiety is a cornerstone of many pyrazole-based kinase inhibitors, acting as a highly effective hinge-binder.[2] The amino group and the adjacent pyrazole nitrogen form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The remainder of the molecule can then be modified to achieve selectivity and potency. For example, in the development of JNK3 inhibitors, the planar nature of the pyrazole ring and the N-linked phenyl structures in aminopyrazole derivatives allowed for better occupancy of the smaller active site of JNK3 compared to the larger active site of p38, leading to high selectivity.[9]
SAR of Pyrazole-Based Inhibitors for Key Kinase Families
-
p38 MAP Kinase: For pyrazole urea-based inhibitors of p38, a tert-butyl group on the pyrazole ring was found to be a critical binding element, occupying a lipophilic pocket.[8][10] An aromatic ring attached to the N-2 position of the pyrazole provides important π-CH2 interactions with the kinase.[8][10]
-
Aurora Kinases: In the development of Aurora kinase inhibitors, the replacement of an ester with an amide linkage and the introduction of a hydrophobic 3-acetamidophenyl ring led to a significant improvement in potency.[11] The 3-acetamido group was found to form a unique hydrogen bond with a non-conserved threonine residue in Aurora A, contributing to selectivity over Aurora B/C.[11]
-
Janus Kinases (JAKs): For pyrazole-based JAK inhibitors, substitutions on the pyrazole ring have been shown to influence selectivity. For example, in a series of 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives, an iodine atom on the aromatic moiety was found to form a key interaction with a histidine residue in JAK1, leading to high selectivity.[12]
Notable Clinical Candidates and Approved Drugs
The success of the pyrazole scaffold is best exemplified by the number of kinase inhibitors that have reached the market and are making a significant impact on patient's lives.
Crizotinib: A Multi-Targeted Inhibitor for NSCLC
Crizotinib (Xalkori®) is an orally available, multi-targeted tyrosine kinase inhibitor of ALK, ROS1, and c-MET.[13][14] It was first approved by the FDA in 2011 for the treatment of patients with ALK-positive non-small cell lung cancer (NSCLC).[15] The discovery of the EML4-ALK fusion oncogene in a subset of NSCLC patients provided the rationale for targeting ALK.[5] Crizotinib binds to the ATP-binding pocket of ALK, inhibiting its kinase activity and blocking downstream signaling pathways.[13] Clinical trials have demonstrated that crizotinib significantly prolongs progression-free survival in patients with ALK-positive NSCLC.[16]
Ruxolitinib: A JAK1/2 Inhibitor for Myelofibrosis and Other Disorders
Ruxolitinib (Jakafi®) is a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[17] It was approved by the FDA in 2011 for the treatment of myelofibrosis, a rare bone marrow cancer.[18] Dysregulated JAK-STAT signaling is a key driver of myeloproliferative neoplasms.[17] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, leading to a disruption of cytokine and growth factor signaling pathways.[17][19] This results in a reduction of pro-inflammatory cytokines and a decrease in the proliferation of malignant cells.[20] Ruxolitinib has been shown to reduce spleen size, alleviate constitutional symptoms, and improve overall survival in patients with myelofibrosis.[21]
| Drug (Brand Name) | Primary Kinase Target(s) | Initial FDA Approval Year | Approved Indication(s) |
| Crizotinib (Xalkori®) | ALK, ROS1, c-MET | 2011 | ALK-positive or ROS1-positive metastatic non-small cell lung cancer[15] |
| Ruxolitinib (Jakafi®) | JAK1, JAK2 | 2011 | Myelofibrosis, polycythemia vera, steroid-refractory acute graft-versus-host disease[17][18] |
| Encorafenib (Braftovi®) | BRAF | 2018 | BRAF V600E or V600K-mutated unresectable or metastatic melanoma[18] |
| Larotrectinib (Vitrakvi®) | TRK A, B, C | 2016 | Solid tumors with a neurotrophic receptor tyrosine kinase (NTRK) gene fusion[18] |
| Asciminib (Scemblix®) | BCR-ABL1 (allosteric) | 2021 | Philadelphia chromosome-positive chronic myeloid leukemia[18] |
Experimental Protocols
General Synthesis of a 3-Aminopyrazole Kinase Inhibitor Scaffold
The following is a representative, generalized protocol for the synthesis of a 3-aminopyrazole-based kinase inhibitor scaffold, based on common synthetic strategies.[2][22]
Step 1: Synthesis of the Pyrazole Core
-
To a solution of a β-keto nitrile (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.1 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting 3-aminopyrazole derivative by recrystallization or column chromatography.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of the 3-aminopyrazole derivative (1 equivalent) and a suitable heteroaryl chloride (e.g., 2-chloropyrimidine) (1 equivalent) in a polar aprotic solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) (2 equivalents).
-
Heat the reaction mixture at 80-120°C for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield the desired N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.[23]
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound or DMSO control, the target kinase, and the kinase substrate in a suitable kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This protocol allows for the assessment of a compound's ability to inhibit a kinase within a cellular context.[8]
-
Cell Culture and Treatment: Seed cells expressing the target kinase in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
ELISA: Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the kinase substrate.
-
Detection of Phosphorylation: Detect the phosphorylated substrate using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Signal Measurement: Add a TMB substrate and measure the absorbance at 450 nm using a plate reader. The signal is inversely proportional to the kinase inhibitory activity of the compound.
Signaling Pathways and Visualization
Crizotinib and the ALK/ROS1 Signaling Pathway
In certain NSCLC tumors, a chromosomal rearrangement leads to the fusion of the EML4 and ALK genes, resulting in a constitutively active EML4-ALK fusion protein.[5][24] This fusion protein drives tumor growth through the activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[16] Crizotinib inhibits the kinase activity of the ALK fusion protein, thereby blocking these downstream signals and leading to tumor cell apoptosis.[13]
Caption: Crizotinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Ruxolitinib and the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors.[19][20] In myeloproliferative neoplasms, mutations in the JAK2 gene lead to constitutive activation of the pathway, resulting in uncontrolled cell growth and inflammation.[17] Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the phosphorylation of STAT proteins and preventing their translocation to the nucleus to activate gene transcription.[19][20]
Caption: Ruxolitinib inhibits JAK1/2, preventing STAT phosphorylation and gene transcription.
Future Directions and Emerging Trends
The field of pyrazole-based kinase inhibitors continues to evolve rapidly. Current research is focused on several key areas:
-
Developing next-generation inhibitors: The emergence of drug resistance is a significant clinical challenge. Efforts are underway to develop next-generation pyrazole-based inhibitors that can overcome resistance mutations.
-
Targeting novel kinases: The "dark kinome" represents a vast and largely untapped source of potential drug targets. Pyrazole-based scaffolds are being employed in the development of inhibitors for these understudied kinases.[2]
-
Improving selectivity: While polypharmacology can be beneficial in some cases, achieving high selectivity is often crucial to minimize off-target effects. Medicinal chemists are continuously refining the pyrazole scaffold to improve kinase selectivity.
-
Exploring new therapeutic areas: The anti-inflammatory and immunomodulatory properties of pyrazole-based kinase inhibitors are being explored for the treatment of a wide range of diseases beyond cancer, including autoimmune disorders and neurodegenerative diseases.[25]
The history of pyrazole-based kinase inhibitors is a testament to the power of medicinal chemistry and structure-based drug design. From its humble beginnings as a component of anti-inflammatory drugs, the pyrazole scaffold has risen to become a true privileged structure in the development of life-saving kinase inhibitors. As our understanding of kinase biology continues to deepen, the versatile and adaptable pyrazole ring is poised to remain at the forefront of kinase inhibitor discovery for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 18. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 20. PathWhiz [pathbank.org]
- 21. ajmc.com [ajmc.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
Methodological & Application
Synthesis Protocol for 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride: An Application Note for Researchers
Introduction
1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrazole core is a prevalent scaffold in a multitude of pharmacologically active compounds. This document provides a comprehensive, three-step synthesis protocol for the preparation of this compound, commencing from readily available starting materials. The described methodology is designed to be robust and scalable, offering insights into the chemical rationale behind each procedural step to ensure reproducibility and a high degree of purity in the final product.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step sequence:
-
Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole through the condensation of acetylacetone with methylhydrazine.
-
Step 2: Nitration of 1,5-dimethyl-1H-pyrazole at the C4 position to yield 1,5-dimethyl-4-nitro-1H-pyrazole.
-
Step 3: Reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1,5-dimethyl-1H-pyrazole
The initial step involves the construction of the pyrazole ring, a classic example of a Knorr-type pyrazole synthesis. This reaction proceeds via the condensation of a β-dicarbonyl compound, acetylacetone, with a hydrazine derivative, in this case, methylhydrazine.
Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol (5 mL per gram of acetylacetone).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methylhydrazine (1.05 eq) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting crude oil is purified by vacuum distillation to yield 1,5-dimethyl-1H-pyrazole as a colorless liquid.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles | Volume/Mass |
| Acetylacetone | 100.12 | 1.0 eq | As required |
| Methylhydrazine | 46.07 | 1.05 eq | As required |
| Ethanol | 46.07 | - | Solvent |
Part 2: Nitration of 1,5-dimethyl-1H-pyrazole
The second step is an electrophilic aromatic substitution, where the pyrazole ring is nitrated at the C4 position. The methyl groups at the 1 and 5 positions direct the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich C4 position.
Experimental Protocol
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 1,5-dimethyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate beaker, keeping it cold.
-
Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried to give 1,5-dimethyl-4-nitro-1H-pyrazole as a solid. The product can be further purified by recrystallization from ethanol.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles | Volume/Mass |
| 1,5-dimethyl-1H-pyrazole | 96.13 | 1.0 eq | As required |
| Conc. Sulfuric Acid | 98.08 | - | Solvent |
| Conc. Nitric Acid | 63.01 | 1.1 eq | As required |
Part 3: Reduction of 1,5-dimethyl-4-nitro-1H-pyrazole and Hydrochloride Salt Formation
The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. The resulting free amine is then converted to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol
Caption: Experimental workflow for the reduction and hydrochloride salt formation steps.
Reduction of the Nitro Group:
-
To a hydrogenation vessel, add 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10% by weight of the starting material).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1-3 atm, or a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazol-4-amine as an oil or a low-melting solid.
Hydrochloride Salt Formation:
-
Dissolve the crude 1,5-dimethyl-1H-pyrazol-4-amine in a minimal amount of a dry, non-protic solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solvent) dropwise with stirring.
-
A precipitate of the hydrochloride salt will form. Continue the addition until no further precipitation is observed.
-
Stir the suspension in the cold for 30 minutes.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles | Volume/Mass |
| 1,5-dimethyl-4-nitro-1H-pyrazole | 141.13 | 1.0 eq | As required |
| 10% Palladium on Carbon | - | 5-10 wt% | As required |
| Hydrogen Gas | 2.02 | Excess | 1-3 atm |
| Ethanol/Methanol | - | - | Solvent |
| Diethyl Ether/Ethyl Acetate | - | - | Solvent |
| Hydrochloric Acid | 36.46 | ~1.1 eq | As required |
Characterization
The final product and intermediates should be characterized by standard analytical techniques.
-
1,5-dimethyl-1H-pyrazole:
-
¹H NMR (CDCl₃): δ ~2.2 (s, 3H, C5-CH₃), 3.6 (s, 3H, N1-CH₃), 5.8 (s, 1H, C3-H), 7.2 (s, 1H, C4-H).
-
-
1,5-dimethyl-4-nitro-1H-pyrazole:
-
¹H NMR (CDCl₃): δ ~2.5 (s, 3H, C5-CH₃), 3.8 (s, 3H, N1-CH₃), 8.0 (s, 1H, C3-H).
-
-
This compound:
-
¹H NMR (DMSO-d₆): δ ~2.3 (s, 3H, C5-CH₃), 3.7 (s, 3H, N1-CH₃), 7.5 (s, 1H, C3-H), ~10.0 (br s, 3H, NH₃⁺).
-
¹³C NMR (DMSO-d₆): Expected peaks for the pyrazole ring carbons and the two methyl carbons.
-
Melting Point: Literature values should be consulted for comparison.
-
Safety and Handling
-
Methylhydrazine is toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated nitric and sulfuric acids are highly corrosive. Handle with care, wearing appropriate PPE. The nitration reaction is exothermic and should be performed with adequate cooling to prevent runaway reactions.
-
Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and a solvent. Handle with care, preferably wet, and do not allow the catalyst to dry in the air.
-
Hydrogen gas is highly flammable. All hydrogenation procedures should be carried out in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.
Application Notes: Leveraging 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride for the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with drugs like imatinib and erlotinib validating this therapeutic strategy.[3] Within the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" for kinase inhibitor design.[2][4][5][6] Its synthetic accessibility, favorable drug-like properties, and ability to act as a bioisosteric replacement for other functionalities make it a cornerstone of many drug discovery programs.[4][7]
A key feature of many pyrazole-based inhibitors is the aminopyrazole moiety, which frequently serves as a "hinge-binder."[1] It adeptly mimics the adenine core of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region, thereby anchoring the inhibitor within the ATP-binding pocket.[1] This foundational interaction provides a robust starting point for developing highly potent and selective inhibitors.[1]
This guide focuses on a specific, highly versatile building block: 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride . We will explore its chemical properties, detail robust synthetic protocols for its incorporation into kinase inhibitor scaffolds, and provide insights into the rationale behind these experimental designs, empowering researchers to accelerate their drug discovery efforts.
Compound Profile: this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClN₃ | [8] |
| Molecular Weight | 147.60 g/mol | [8] |
| CAS Number | 948571-57-1 | [8] |
| Appearance | Solid | [9] |
| IUPAC Name | 1,5-dimethylpyrazol-4-amine;hydrochloride | [8] |
Safety and Handling: As with any chemical reagent, proper safety precautions are essential. 1,5-dimethyl-1H-pyrazol-4-amine and its hydrochloride salt are classified as irritants.[10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][13] Some suppliers recommend freezer storage.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
General Synthetic Workflow
The primary utility of 1,5-dimethyl-1H-pyrazol-4-amine lies in the reactivity of its 4-amino group. This nucleophilic site serves as a handle for coupling the pyrazole core to other fragments, typically aryl or heteroaryl systems, to construct the final inhibitor. The general workflow involves building complexity from this key intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Application Note: Mechanistic Pathways and Protocols for Pyrazole Synthesis from Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, capable of engaging in various biological interactions. The prevalence of pyrazoles in blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®) and the erectile dysfunction medication Sildenafil (Viagra®) underscores their therapeutic importance. The synthesis of substituted pyrazoles is, therefore, a critical task in drug discovery and development. The most fundamental and widely employed method for constructing this scaffold is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a classic transformation known as the Knorr Pyrazole Synthesis.[2][3] This document provides a detailed examination of the underlying reaction mechanisms, offers practical experimental protocols, and addresses key challenges such as regioselectivity.
Core Reaction Mechanism: The Paal-Knorr Condensation Pathway
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a robust and straightforward cyclocondensation reaction.[1][2] The reaction is typically performed under acidic conditions, which catalyze the key steps of the mechanism.[4][5] The overall transformation involves the formation of two new carbon-nitrogen bonds and the elimination of two molecules of water.[6]
The accepted mechanism proceeds through several distinct stages:
-
Initial Nucleophilic Attack & Imine Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine molecule onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Under acidic catalysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack.[4][7] This is followed by dehydration to form a hydrazone or imine intermediate.[5][8]
-
Tautomerization & Cyclization: The hydrazone intermediate can exist in equilibrium with its enamine tautomer. The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This step is the key ring-closing event, forming a five-membered heterocyclic intermediate, often a hydroxylpyrazolidine.[9]
-
Dehydration & Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This dehydration event is energetically favorable as it leads to the formation of the stable, aromatic pyrazole ring.[6][8] The acid catalyst is regenerated in this final step.[4]
Caption: Figure 1: General Mechanism of Paal-Knorr Pyrazole Synthesis.
The Critical Challenge: Controlling Regioselectivity
A significant challenge in pyrazole synthesis arises when both the hydrazine and the 1,3-dicarbonyl compound are unsymmetrical. In such cases, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to the formation of a mixture of two constitutional isomers, known as regioisomers.[1][10] The formation of these isomeric mixtures complicates purification and reduces the yield of the desired product.[11]
Controlling the regiochemical outcome is paramount, as different regioisomers can exhibit vastly different biological activities.[10] The regioselectivity of the reaction is governed by a delicate balance of several factors:
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of attack.[10][12]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the attack to the less sterically encumbered site.[10][11]
-
Reaction Conditions (pH and Solvent): The acidity of the medium is a critical parameter. Under highly acidic conditions, the substituted hydrazine can be protonated, influencing the relative nucleophilicity of its two nitrogen atoms.[7][10] The choice of solvent can also dramatically influence the isomeric ratio. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in certain reactions.[13]
Caption: Figure 2: Regioselectivity in Unsymmetrical Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1,3-Diphenyl-5-methylpyrazole
This protocol describes a representative synthesis using phenylhydrazine and benzoylacetone.
Materials & Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles |
| Benzoylacetone | C₁₀H₁₀O₂ | 162.19 | 1.62 g | 10.0 mmol |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.1 mL | 11.0 mmol |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 10 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
| Round-bottom flask (50 mL) | - | - | 1 | - |
| Magnetic stirrer & stir bar | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Heating mantle | - | - | 1 | - |
Safety Precautions:
-
Hydrazine derivatives are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.[6]
-
Glacial acetic acid is corrosive. Avoid skin and eye contact.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoylacetone (1.62 g, 10.0 mmol).
-
Solvent Addition: Add glacial acetic acid (10 mL) to the flask. Stir the mixture until the benzoylacetone is fully dissolved. Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst for the condensation reaction.[6]
-
Reagent Addition: Carefully add phenylhydrazine (1.1 mL, 11.0 mmol) to the solution dropwise at room temperature. A slight exotherm and color change may be observed. Scientist's Note: A slight excess of hydrazine is used to ensure complete consumption of the limiting dicarbonyl reagent.[11]
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118-120 °C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed at reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30:70 ethyl acetate/hexane).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.
-
Precipitation: A solid precipitate should form. Continue stirring in the ice bath for 15-20 minutes to maximize precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual acetic acid and other water-soluble impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Protocol Optimization and Data
The efficiency of pyrazole synthesis is highly dependent on the reaction conditions. The following table summarizes literature data on how different parameters can affect the outcome of a model reaction.
Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield
| Entry | Dicarbonyl | Hydrazine | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | Acetic Acid | Reflux | 1 | ~95 | [6] |
| 2 | 1,1,1-TFA | Methylhydrazine | Ethanol | RT | 4 | 85 (mixture) | [13] |
| 3 | 1,1,1-TFA | Methylhydrazine | HFIP | RT | 1 | 92 (>95:5) | [13] |
| 4 | Various | Sulfonyl hydrazides | NaCoMo Cluster | 100 | 0.5 | up to 99 | [1] |
| 5 | Ethyl Acetoacetate | Phenylhydrazine | ZnO (nano) / H₂O | 80 | 2 | 95 | [14] |
| (Note: 1,1,1-TFA = 1,1,1-Trifluoroacetylacetone; RT = Room Temperature; HFIP = Hexafluoroisopropanol) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Reduced nucleophilicity of hydrazine (e.g., due to strong electron-withdrawing groups).- Impure or degraded starting materials.- Suboptimal pH or temperature. | - Increase reaction temperature or time.- Use a stronger acid catalyst, but avoid excessively low pH which can over-protonate the hydrazine.[7]- Confirm purity of reagents; use freshly opened hydrazine.[11] |
| Mixture of Regioisomers | - Use of unsymmetrical dicarbonyl and/or hydrazine with similar steric/electronic properties at each reactive site. | - Change the solvent to a fluorinated alcohol (e.g., TFE, HFIP) to enhance selectivity.[13]- Modify the dicarbonyl substrate to introduce a significant steric or electronic bias.- If separation is difficult, consider a multi-step synthesis that builds the pyrazole with defined regiochemistry. |
| Reaction Stalls / Incomplete | - Insufficient catalysis.- Deactivation of the catalyst or reagents. | - Add a fresh portion of the acid catalyst.- Ensure the reaction is anhydrous if water-sensitive intermediates are possible, although Knorr synthesis generally tolerates water. |
| Product Purification Issues | - Oily product that won't crystallize.- Persistent colored impurities. | - Attempt purification via column chromatography.- For colored impurities, treat the crude product solution with activated charcoal before recrystallization.[11] |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride: A Key Intermediate in Modern Drug Discovery
Abstract
This document provides a comprehensive technical guide on the application of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS No. 867183-77-7) as a versatile pharmaceutical intermediate. Pyrazole-containing compounds are foundational scaffolds in medicinal chemistry, integral to numerous approved therapeutic agents.[1][2] This guide moves beyond a simple recitation of facts to deliver in-depth, field-proven insights into the synthesis, handling, and strategic application of this specific intermediate. We will explore the causality behind protocol choices, establish self-validating experimental systems, and provide detailed, step-by-step methodologies for its use in the synthesis of advanced pharmaceutical targets, such as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their discovery pipelines.
Compound Profile and Physicochemical Properties
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts metabolic stability and serves as a versatile scaffold for interacting with biological targets.[1][2] The specific 1,5-dimethyl substitution pattern fixes the tautomeric form, preventing potential isomerization under physiological or reaction conditions, which is a critical consideration in drug design. The 4-amino group provides a key nucleophilic handle for subsequent synthetic transformations.
| Property | Value | Source |
| IUPAC Name | 1,5-dimethyl-1H-pyrazol-4-amine;hydrochloride | PubChem |
| CAS Number | 867183-77-7 | Vendor Data |
| Molecular Formula | C₅H₁₀ClN₃ | Fluorochem[3] |
| Molecular Weight | 147.61 g/mol | Benchchem[4] |
| Appearance | Solid | Fluorochem[3] |
| Purity | ≥95% | Fluorochem[3] |
| Storage | Store at 2-8°C, sealed, dry, in a dark place. | Benchchem[4] |
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for the hydrochloride salt is not widely available, data from structurally similar aminopyrazoles provides a strong basis for safe handling protocols.
General Safety Precautions:
-
Always handle the compound in a well-ventilated fume hood.[5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[6][7]
-
Avoid dust formation and inhalation.[5]
-
An accessible safety shower and eyewash station should be available.[6][7]
| Hazard Category | GHS Classification (Based on Analogues) | Precautionary Statements (Representative) |
| Acute Toxicity | Acute Toxicity, Oral (Category 4), H302 | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Skin Irritation | Skin Irritation (Category 2), H315 | P280: Wear protective gloves.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][8] |
| Eye Irritation | Eye Irritation (Category 2A), H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Respiratory Irritation | STOT SE (Category 3), H335 | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to prevent degradation from moisture and air.[8]
General Synthetic Pathway Overview
The synthesis of 1,5-dimethyl-1H-pyrazol-4-amine typically involves the construction of the pyrazole core followed by functional group manipulation. A common and efficient method is the cyclocondensation reaction of a 1,3-dicarbonyl equivalent with a hydrazine derivative.
Application Protocol: Synthesis of N-Aryl Pyrazole Derivatives via Buchwald-Hartwig Amination
A primary application of 1,5-dimethyl-1H-pyrazol-4-amine HCl is its use as a coupling partner in carbon-nitrogen (C-N) bond-forming reactions. This is a cornerstone of modern medicinal chemistry for constructing the complex scaffolds found in kinase inhibitors and other targeted therapies.[9][10] The following protocol details a representative Buchwald-Hartwig amination reaction.
Rationale for Protocol Choices:
-
Catalyst System: A palladium(0) precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos) are chosen. This system is highly efficient for coupling electron-rich amines with aryl halides, offering broad functional group tolerance and high yields.
-
Base: A non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄ is used. It is strong enough to deprotonate the amine hydrochloride in situ and facilitate the catalytic cycle without competing in side reactions.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is selected to ensure the stability of the catalytically active Pd(0) species, which is sensitive to oxygen.
Protocol: Synthesis of a Model N-(4-methoxyphenyl)-1,5-dimethyl-1H-pyrazol-4-amine
Materials:
-
This compound (1.0 eq)
-
1-Iodo-4-methoxybenzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous, degassed Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, 1-iodo-4-methoxybenzene, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Solvent Addition: Add anhydrous, degassed toluene via cannula.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Quality Control and Analytical Protocols
To ensure the reliability of synthetic outcomes, rigorous quality control of the intermediate is essential. This serves as a self-validating check within the research workflow.
| Analytical Technique | Purpose | Expected Results / Key Parameters |
| ¹H NMR | Structural confirmation and purity assessment. | Expect distinct signals for the two N-methyl and C-methyl groups, and aromatic protons. The integration should correspond to the expected proton count. Purity can be estimated by comparing the integral of the compound's signals to those of impurities. |
| LC-MS | Purity assessment and mass verification. | A single major peak should be observed in the chromatogram (purity >95%). The mass spectrum should show the expected [M+H]⁺ ion for the free base (m/z = 112.09). |
| Melting Point | Identity and purity check. | A sharp melting point range indicates high purity. For analogous compounds, melting points are often in the 154-158 °C range. |
| FTIR | Functional group identification. | Characteristic peaks for N-H stretching (amine), C-H stretching (alkyl, aryl), and C=C/C=N stretching (pyrazole ring) should be present. |
Conclusion
This compound is more than a mere collection of atoms; it is an enabling tool for modern pharmaceutical development. Its fixed tautomeric state and strategically placed amino group make it an ideal building block for creating diverse libraries of drug candidates, particularly in the realm of targeted therapies like kinase inhibitors. The protocols and insights provided herein are designed to empower researchers to utilize this intermediate with confidence, supported by a clear understanding of the chemical principles and safety requirements that underpin its successful application.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: A Strategic Guide to Developing Anticancer Agents from 1,5-Dimethyl-1H-pyrazol-4-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Imperative
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, and the pyrazole ring, in particular, is a privileged structure in anticancer drug development due to its ability to enhance biological activity and selectivity.[3] Numerous derivatives have been synthesized and evaluated, demonstrating a wide range of anticancer mechanisms, including the inhibition of critical cellular targets like protein kinases (e.g., CDKs, EGFR), tubulin polymerization, and the induction of apoptosis.[1][3][4]
This guide focuses specifically on derivatives of the 1,5-dimethyl-1H-pyrazol-4-amine core. This scaffold offers a robust and synthetically accessible starting point for generating diverse chemical libraries. The strategic derivatization of this core allows for the fine-tuning of physicochemical properties and biological activity, aiming to develop potent and selective anticancer agents with improved therapeutic indices. Our objective is to provide a comprehensive framework, from rational design and synthesis to in vitro screening and mechanistic elucidation, empowering researchers to navigate the complexities of modern drug discovery.
Section 2: Rational Design and Synthesis Strategy
The development of novel anticancer agents from the 1,5-dimethyl-1H-pyrazol-4-amine scaffold hinges on a systematic Structure-Activity Relationship (SAR) exploration.[1][5] The core structure presents key modification points that can be exploited to modulate target affinity, selectivity, and pharmacokinetic properties.
Causality of Experimental Design: The primary amino group at the C4 position is the most common and synthetically tractable point for derivatization. By forming amide, sulfonamide, urea, or Schiff base linkages, we can introduce a wide variety of substituents. The choice of reactants is guided by the desired properties of the final compound. For example, introducing aromatic or heteroaromatic rings can facilitate π-π stacking or hydrogen bonding interactions within a target protein's active site, a common feature for kinase inhibitors.[4][6]
Caption: General strategy for derivatizing the 1,5-dimethyl-1H-pyrazol-4-amine core.
Section 3: Protocol - General Synthesis and Characterization
This protocol describes a general, reliable method for synthesizing amide derivatives from the 1,5-dimethyl-1H-pyrazol-4-amine core. The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazine precursors or β-diketones.[7][8][9] The following protocol focuses on the derivatization of the pre-formed aminopyrazole.
Protocol 3.1: Synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide (A Representative Amide Derivative)
Rationale: This protocol utilizes a standard acylation reaction. An acid chloride is used for its high reactivity. The base (triethylamine) is essential to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal post-reaction.
Materials:
-
1,5-dimethyl-1H-pyrazol-4-amine
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq) dropwise.
-
Acylation: While maintaining the temperature at 0°C, add benzoyl chloride (1.1 eq) dropwise. A precipitate (triethylamine hydrochloride) may form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid chloride and HCl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine. This removes water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexane).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 4: In Vitro Anticancer Screening Workflow
A hierarchical screening cascade is a cost-effective and logical approach to identify promising lead compounds. The workflow begins with a broad cytotoxicity screen against multiple cancer cell lines and progresses to more detailed mechanistic studies for the most potent hits.
Caption: A hierarchical workflow for in vitro screening of pyrazole derivatives.
Protocol 4.1: Cytotoxicity Assessment via MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. It is a robust, high-throughput method for initial cytotoxicity screening.[10]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)[11] and a normal cell line (e.g., MCF-10A).
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Test compounds dissolved in DMSO (stock solution).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Multi-channel pipette, microplate reader.
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control/positive control) to the appropriate wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Data Presentation: Sample Cytotoxicity Data
| Compound ID | Modification at C4-Amine | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-10A IC₅₀ (µM) |
| Lead-1 | Benzamide | 8.5 | 12.1 | 7.9 | > 50 |
| Lead-2 | 4-Chlorobenzamide | 4.2 | 5.8 | 3.5 | > 50 |
| Lead-3 | Phenylurea | 15.6 | 22.4 | 18.2 | > 50 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 | 2.5 |
Note: Data is hypothetical and for illustrative purposes. Numerous pyrazole derivatives have shown IC₅₀ values in the low micromolar to nanomolar range against various cancer cell lines.[4][7][11][12]
Section 5: Protocols for Mechanistic Elucidation
Identifying a potent cytotoxic compound is the first step. The next critical phase is to understand its mechanism of action. Based on extensive literature, pyrazole derivatives frequently exert their anticancer effects by modulating the cell cycle and inducing apoptosis, often through the inhibition of cyclin-dependent kinases (CDKs).[3][11][13][14]
Caption: Simplified cell cycle pathway highlighting CDK2 as a target for pyrazole inhibitors.
Protocol 5.1: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: This protocol determines the effect of a compound on cell cycle progression. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, we can distinguish cells in G0/G1 phase (2N DNA content), S phase (>2N), and G2/M phase (4N DNA content). An accumulation of cells in a specific phase suggests cell cycle arrest.
Procedure:
-
Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and grow to ~60% confluency. Treat cells with the test compound at concentrations of 1x and 2x its IC₅₀ for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A). The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Model the resulting DNA histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.
Expected Outcome: A potent CDK2 inhibitor would be expected to cause an arrest in the S or G2/M phases of the cell cycle.[13]
Section 6: Concluding Remarks and Future Outlook
The 1,5-dimethyl-1H-pyrazol-4-amine scaffold represents a highly promising starting point for the development of novel anticancer therapeutics.[3][5] The protocols and strategies outlined in this guide provide a robust framework for the systematic design, synthesis, and evaluation of new derivatives. Initial screening data, particularly when correlated with modifications to the parent scaffold, allows for the development of a predictive Structure-Activity Relationship (SAR) model, guiding the next round of synthesis for more potent and selective compounds.[1][15]
Future work on promising lead compounds should focus on further optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, validation in more complex in vitro models (e.g., 3D spheroids), and eventual evaluation in in vivo animal models to assess efficacy and toxicity.[12] The ultimate goal is the identification of a clinical candidate with a novel mechanism of action or superior efficacy and safety profile compared to existing cancer therapies.[4]
Section 7: References
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Archiv der Pharmazie. 1
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. 5
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). NIH. 16
-
A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). Bentham Science. 3
-
Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. (n.d.). ResearchGate. 15
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. 7
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). NIH. 4
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. 11
-
Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide. (n.d.). BenchChem. 17
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. 8
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. 10
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. 18
-
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Future Medicinal Chemistry. 6
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI. 19
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). NIH. 13
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI. 20
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). NIH. 9
-
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. 14
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). NIH. 2
-
Reported examples of pyrazoles as anticancer agents with different... (n.d.). ResearchGate. 21
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals. 12
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. noveltyjournals.com [noveltyjournals.com]
- 13. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 19. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of Novel Pyrazole Compounds
Introduction: The Imperative for Rigorous Cytotoxicity Screening
Pyrazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast range of pharmacological activities, including potent anticancer effects.[1][2] These nitrogen-containing heterocyclic compounds have been successfully developed to inhibit critical targets in oncology, such as protein kinases and tubulin polymerization.[2][3] As the pipeline for novel pyrazole-based drug candidates expands, the need for a robust, reliable, and mechanistic approach to evaluating their cytotoxic potential becomes paramount.
This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of pyrazole compounds. Moving beyond a single-endpoint analysis, we advocate for a multi-assay strategy that interrogates different facets of cell death, including metabolic viability, membrane integrity, and the induction of apoptosis. By combining these approaches, researchers can generate a detailed cytotoxicity profile, yielding crucial data on a compound's potency (e.g., IC50) and offering preliminary insights into its mechanism of action.
Strategic Selection of Cytotoxicity Assays
No single assay can capture the complexity of a compound's interaction with a cell. A compound might inhibit proliferation (cytostatic effect) without immediately killing the cell, or it might induce different cell death pathways. Therefore, a multi-pronged approach is essential for a comprehensive assessment.
| Assay Type | Principle | Measures | Advantages | Considerations |
| AlamarBlue (Resazurin) | Enzymatic reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.[4][5] | Cell viability and metabolic activity. | High sensitivity, single-reagent addition, non-toxic (allows kinetic monitoring), stable signal. | Can be influenced by compounds that alter cellular metabolism without causing cell death. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon loss of membrane integrity.[6][7] | Cell membrane damage (necrosis or late apoptosis). | Simple, cost-effective, measures an event distinct from metabolic activity. | Less sensitive for early apoptosis; serum in media can have background LDH activity.[8][9] |
| Caspase-Glo® 3/7 Assay | A proluminescent substrate containing the DEVD sequence is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase, which generates light.[10] | Apoptosis induction (activity of executioner caspases). | Extremely sensitive, "add-mix-measure" format, low interference from compounds.[11] | Specific to apoptosis; will not detect non-apoptotic cell death. |
Foundational Step: Cell Line Selection and Culture
The choice of cell line is a critical experimental parameter that profoundly influences the outcome and relevance of cytotoxicity studies.[12]
-
Relevance to Disease: Select cell lines that are representative of the target cancer type. For instance, A549 (lung carcinoma)[13], MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) are commonly used.[2]
-
Mechanism of Action: If the pyrazole compound is designed to target a specific pathway (e.g., EGFR, CDKs)[14], choose cell lines with known expression levels and genetic status of that target.
-
Selectivity Assessment: It is crucial to evaluate cytotoxicity in at least one non-cancerous cell line (e.g., human fibroblasts or MCF-10A) to determine the compound's therapeutic window and selectivity for cancer cells over normal cells.[15]
-
Culture Conditions: Maintain cells at low passage numbers and ensure they are in the logarithmic growth phase before seeding for an experiment to ensure reproducibility.[16] All cell culture manipulations should be performed using aseptic techniques in a biological safety cabinet.[17]
Experimental Workflow Overview
A systematic approach ensures data quality and reproducibility. The general workflow involves seeding cells, allowing them to adhere, treating them with a concentration gradient of the pyrazole compound, incubating for a defined period, and then performing the specific cytotoxicity assays.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Protocols
General Preparations
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the pyrazole compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C.[17]
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of the compound in complete culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[17][18]
-
Cell Seeding: Trypsinize and count cells in the log phase of growth. Seed them in a 96-well clear-bottom plate at a pre-determined optimal density (typically 5,000-15,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[17][19]
Protocol 1: Metabolic Viability (AlamarBlue Assay)
This assay measures the reducing capacity of metabolically active cells.
References
- 1. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The alamar blue assay in the context of safety testing of nanomaterials [frontiersin.org]
- 5. immunologicalsciences.com [immunologicalsciences.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
structure-activity relationship studies of pyrazole anticancer agents
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold, particularly in the development of anticancer agents.[1] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its importance in modern drug discovery.[1]
Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, but their impact in oncology is particularly noteworthy.[2][3][4] These compounds can function as potent and selective inhibitors of various protein kinases, which are critical regulators of cell growth, differentiation, and apoptosis, and are often dysregulated in cancer.[5][6] The significance of this scaffold is underscored by the number of U.S. FDA-approved small molecule kinase inhibitors that incorporate a pyrazole ring, including Crizotinib, Encorafenib, and Ruxolitinib, which are pivotal in treating specific types of cancers.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, detailing the experimental protocols required to synthesize and evaluate these potent anticancer agents.
The Pyrazole Core: A Versatile Foundation for Anticancer Drug Design
The anticancer efficacy and target selectivity of pyrazole-based agents are profoundly influenced by the nature and position of substituents on the pyrazole ring.[2][7] Structure-activity relationship (SAR) studies have demonstrated that modifications at the N1, C3, C4, and C5 positions can dramatically alter the compound's biological profile.[2][7] For instance, the N1 position is often crucial for establishing interactions within the ATP-binding pocket of kinases and for modulating pharmacokinetic properties. The C3 and C5 positions are frequently used to introduce larger substituents that can target specific sub-pockets of an enzyme, thereby enhancing selectivity. The C4 position can be substituted to optimize potency and physical properties.
Beyond simple substituted pyrazoles, related structures like pyrazolines (dihydro derivatives), pyrazolones (containing a ketone group), and fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines have all yielded potent anticancer compounds.[2][5]
Key Molecular Targets and Structure-Activity Relationship (SAR) Insights
The success of pyrazole derivatives in oncology stems from their ability to target a wide range of cancer-related proteins.[4][8] Below, we explore the SAR for several key kinase families.
Cyclin-Dependent Kinases (CDKs)
Role in Cancer: CDKs are central to the regulation of the cell division cycle, and their aberrant activity is a hallmark of cancer.[9][10] CDK2, in particular, is critical for the G1/S phase transition, making it an attractive target for therapeutic intervention.[9][10]
SAR Insights: Pyrazole-based CDK inhibitors often function as ATP mimetics, engaging with the kinase hinge region.
-
Hinge Binding: The pyrazole core, often as part of a larger fused system like pyrazolo[1,5-a]pyrimidine, is crucial.[11] The nitrogen atoms of the pyrimidine and the 2-amino group can form critical hydrogen bonds with the backbone of hinge residues, such as Leu83 in CDK2.[12][13]
-
N1-Substitution: Substituents at the N1 position of the pyrazole ring can extend into the solvent-exposed region, influencing solubility and pharmacokinetic properties.
-
C3 and C4 Positions: Modifications at these positions are critical for achieving selectivity. For example, the di-amino pyrazole derivative CAN508 shows selective inhibition of CDK2.[12] Replacing a phenylsulfonamide group with various pyrazole derivatives at the pyrimidine C2-NH position was found to be critical for potent CDK2 inhibition.[13]
| Position/Feature | Moiety/Interaction | Impact on Activity | Reference |
| Core Scaffold | Pyrazolo[1,5-a]pyrimidine, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Forms H-bonds with kinase hinge region (Leu83) | [11][13] |
| C4-Position | 1H-Pyrazol-4-yl | Potent CDK2 inhibition (Ki = 0.005 µM for compound 15) | [13] |
| C3-Position | Varied substitutions | Influences selectivity over other CDKs | [12] |
| Side Chain | Carboxamide | Can form additional H-bonds (e.g., with Leu83) | [12] |
Aurora Kinases
Role in Cancer: Aurora kinases (A, B, and C) are essential for mitotic progression, including centrosome maturation, chromosome segregation, and cytokinesis. Their overexpression is common in many tumors, making them a prime target for anticancer drug development.[14][15]
SAR Insights: Many potent Aurora kinase inhibitors are based on an aminopyrazole scaffold.[16]
-
Scaffold: The 3-aminopyrazole and 4-pyrazolamine moieties have proven to be powerful templates.[16]
-
Linker: A urea or amide linker is often present, which interacts with the ATP-binding site. The multi-targeted inhibitor AT9283, for example, is a pyrazol-4-yl urea compound.[15]
-
Substitution: Electron-rich and lipophilic groups on attached rings can increase hydrophobic interactions within the binding pocket.[14] For instance, a three-atom linkage was shown to allow a compound to better fill the binding cavity, enhancing inhibitory activity.[14]
| Position/Feature | Moiety/Interaction | Impact on Activity | Reference |
| Core Scaffold | 3-Aminopyrazole, 4-Pyrazolamine | Foundational for potent Aurora kinase inhibition | [16] |
| Linker | Urea, Amide | Interacts with ATP-binding site | [15][16] |
| Terminal Group | Fluorine and imidazole substitutions | Increased H-bond and lipophilic interactions | [14] |
| Overall Structure | Fused pyrrolo-pyrazole | Potent Aurora-A kinase inhibition | [17] |
VEGFR and EGFR Tyrosine Kinases
Role in Cancer: The Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are crucial tyrosine kinases. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[18] EGFR is a primary driver of cell proliferation and survival pathways.[19] Dual inhibition of both is a powerful synergistic strategy.[20]
SAR Insights:
-
Scaffold: Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidine and pyrano[2,3-c]pyrazole, are common scaffolds for potent EGFR and VEGFR-2 inhibitors.[2][21]
-
Dual Inhibition: Certain structural features allow for potent dual inhibition. For example, specific pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have shown excellent dual inhibitory activity against both EGFR and VEGFR-2.[21][20]
-
Substitutions: Electron-withdrawing groups on aryl rings attached to the pyrazole core can enhance antiangiogenic and anticancer activity.[2] For pyrazolo[3,4-d]pyrimidine derivatives targeting EGFR, substitutions at the pyrimidine ring can significantly impact cytotoxicity against cancer cell lines like A549 and HCT116.[3]
| Target | Scaffold | Key Substitutions | Example IC50 | Reference |
| EGFR | Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine | Varies | 0.06 µM | |
| VEGFR-2 | Dihydropyrano[2,3-c]pyrazole | Varies | 0.22 µM | |
| Dual EGFR/VEGFR-2 | Fused Pyrazole | Varies | EGFR: 0.09 µM, VEGFR-2: 0.23 µM | [3] |
B-Raf Kinase
Role in Cancer: B-Raf is a serine/threonine kinase in the MAPK/ERK signaling pathway. The B-Raf(V600E) mutation is a known oncogenic driver in a significant percentage of melanomas and other cancers.[22]
SAR Insights:
-
Hinge Binding: Pyrazolopyridines have emerged as a superior hinge-binding group for B-Raf(V600E) inhibitors.[22][23]
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical. It often occupies a lipophilic pocket, and stable interactions with residues at the entrance of the active site (e.g., Ile463) are associated with higher activity.[24][25]
-
Water Wire Network: Molecular dynamics simulations have revealed the importance of a "water wire"—a network of water molecules forming hydrogen bonds connecting the N2 of the pyrazole ring to key residues like Cys532—in stabilizing the inhibitor-protein complex.[24]
-
Sulfonamide Tail: An arylsulfonamide tail can occupy a lipophilic pocket that unexpectedly enlarges to accommodate the bulkier group, a finding revealed by X-ray crystallography.[22]
Experimental Design and Protocols
A systematic approach is essential for successful SAR studies. This involves the synthesis of a focused library of compounds followed by rigorous biological evaluation.
General Synthesis and Evaluation Workflow
The workflow begins with the rational design of pyrazole derivatives, followed by synthesis and purification. The synthesized compounds are then subjected to a tiered biological screening process, starting with broad cytotoxicity assays and progressing to specific enzymatic and cellular assays for promising candidates.
Caption: General workflow for SAR studies of pyrazole anticancer agents.
Protocol 1: Microwave-Assisted Synthesis of Pyrazole Derivatives
Microwave-assisted synthesis offers significant advantages over conventional heating, including reduced reaction times and often higher yields.[26][27] This protocol is a general example of a cyclocondensation reaction.
Rationale: This method leverages the efficiency of microwave irradiation to rapidly synthesize the pyrazole core from common precursors like α,β-unsaturated ketones and arylhydrazines.[26] Acetic acid serves as both a solvent and a catalyst for the cyclization reaction.
Materials:
-
Appropriate α,β-unsaturated ketone (1.0 mmol)
-
Arylhydrazine hydrochloride (1.2 mmol)
-
Glacial acetic acid (5 mL)
-
Microwave reactor vials
-
Ethanol for recrystallization
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and arylhydrazine hydrochloride (1.2 mmol) in a 10 mL microwave reactor vial.
-
Add glacial acetic acid (5 mL) to the vial and seal it securely.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 300-400 W) and temperature (e.g., 120 °C) for 7-10 minutes.[26] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol to yield the purified pyrazole derivative.
-
Confirm the structure using NMR and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[28][29] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[28][29]
Rationale: This assay provides a robust, quantitative measure of a compound's ability to reduce the number of viable cells in a cancer cell line population. It is a foundational screen to determine the concentration-dependent cytotoxic or cytostatic effects of novel compounds.[28][30]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test pyrazole compounds (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualization of Targeted Signaling Pathways
Pyrazole derivatives exert their anticancer effects by inhibiting kinases in several key signaling pathways that control cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for rational drug design.
Caption: Key cancer signaling pathways targeted by pyrazole inhibitors.
Conclusion and Future Directions
The pyrazole scaffold is a remarkably versatile and effective core for the design of potent anticancer agents.[31][32] The extensive research into its structure-activity relationships has led to a deep understanding of how to modify the core structure to achieve high potency and selectivity against critical cancer targets like CDKs, Aurora kinases, VEGFR, EGFR, and B-Raf.[32] The protocols outlined in this guide provide a framework for the systematic synthesis and evaluation of novel pyrazole derivatives.
Future efforts in this field will likely focus on developing multi-target inhibitors to combat drug resistance and designing next-generation compounds with improved safety profiles and pharmacokinetic properties.[21][32] As our understanding of cancer biology deepens, the rational design of pyrazole-based inhibitors will continue to be a highly productive and clinically impactful area of research.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 13. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 22. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Computational study on the interaction of N1 substituted pyrazole derivatives with B-raf kinase: an unusual water wire hydrogen-bond network and novel interactions at the entrance of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Investigation of the differences in activity between hydroxycycloalkyl N1 substituted pyrazole derivatives as inhibitors of B-Raf kinase by using docking, molecular dynamics, QM/MM, and fragment-based de novo design: study of binding mode of diastereomer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. kosheeka.com [kosheeka.com]
- 29. scielo.br [scielo.br]
- 30. benchchem.com [benchchem.com]
- 31. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting, frequently asked questions, and validated protocols.
Overview of Primary Synthetic Routes
The synthesis of 1,5-dimethyl-1H-pyrazol-4-amine typically originates from 1,5-dimethyl-1H-pyrazole-4-carboxylic acid or its corresponding primary amide. The key transformation involves the conversion of a carboxylic acid derivative into a primary amine, with the loss of one carbon atom. The most prevalent and effective methods for this are the Curtius and Hofmann rearrangements. Both reactions proceed through a common isocyanate intermediate.
The Curtius rearrangement is often favored due to its mild conditions and the ability to generate pure primary amines without contamination from secondary or tertiary amine byproducts.[1] This route involves the thermal decomposition of an acyl azide, which is readily prepared from the corresponding carboxylic acid.[2][3]
Caption: General synthetic pathway via the Curtius Rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis?
The most common and reliable starting material is 1,5-dimethyl-1H-pyrazole-4-carboxylic acid . It is a stable solid that can be readily converted into the necessary acyl azide for the Curtius rearrangement or the primary amide for the Hofmann rearrangement.[4] While starting from the amide is also feasible, preparing the carboxylic acid is often more straightforward.
Q2: Which synthetic route—Curtius, Hofmann, or Schmidt—is recommended for the highest yield and purity?
For laboratory and scale-up synthesis, the Curtius rearrangement is highly recommended.[1][5] Its primary advantages are:
-
High Purity: The reaction generates the primary amine without the formation of secondary or tertiary amine byproducts that can complicate purification.[1]
-
Mild Conditions: The rearrangement can often be performed at moderate temperatures (60-100 °C).[5]
-
Versatility: The intermediate isocyanate can be trapped with various nucleophiles. For instance, using tert-butanol yields a stable, Boc-protected amine, which simplifies purification before the final deprotection step.[3][6]
The Hofmann rearrangement is a viable alternative but involves the in-situ generation of sodium hypobromite, which can sometimes lead to side reactions or over-oxidation, potentially lowering yields.[7] The Schmidt reaction typically requires strong acids and the use of highly toxic and explosive hydrazoic acid, making it less favorable from a safety perspective.[8][9]
Q3: Why is the final product isolated as a hydrochloride salt?
Primary amines, particularly those with lower molecular weights, can be oily, hygroscopic, or volatile. Converting 1,5-dimethyl-1H-pyrazol-4-amine to its hydrochloride salt serves several critical purposes:
-
Improved Stability: Salts are generally more stable and less prone to air oxidation than the corresponding free bases.
-
Ease of Handling: The hydrochloride salt is typically a crystalline, free-flowing solid, which is much easier to handle, weigh, and store.[10]
-
Enhanced Purity: The process of salt formation and subsequent crystallization or precipitation is an effective final purification step, removing non-basic impurities.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Amine
This is the most common issue, often stemming from problems in the formation or rearrangement of the key intermediate.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Explanation |
| Inefficient Acyl Azide Formation (Curtius) | The conversion of the carboxylic acid to the acyl azide is critical. Solution: Use a one-pot procedure with diphenylphosphoryl azide (DPPA) and a base like triethylamine. DPPA is a stable liquid and often provides higher yields and a cleaner reaction profile than the two-step process involving thionyl chloride and sodium azide.[6] Ensure all reagents and solvents are anhydrous, as water will quench the activated carboxylic acid intermediate. |
| Inefficient N-Bromoamide Formation (Hofmann) | The initial N-bromination of the amide is temperature-sensitive. Solution: Use freshly prepared sodium hypobromite (from Br₂ and NaOH) and maintain the temperature at or below 0 °C during its formation and reaction with the amide. This prevents the disproportionation of the reagent and unwanted side reactions.[12] |
| Incorrect Rearrangement Temperature | The thermal decomposition of the acyl azide (Curtius) or N-bromoamide anion (Hofmann) requires a specific temperature window. Solution: The optimal temperature is typically between 60-100 °C. If the temperature is too low, the rearrangement will be sluggish or incomplete. If it is too high, the highly reactive isocyanate intermediate can polymerize or degrade. Perform a small-scale temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the optimal condition for your specific substrate and solvent system. |
| Degradation of Starting Material or Intermediates | The pyrazole ring can be sensitive to excessively harsh conditions (e.g., strong, hot acid or base). Solution: Avoid prolonged reaction times at high temperatures. If using the Hofmann rearrangement, ensure the concentration of NaOH is not excessively high. For the Curtius route, using a neutral, high-boiling solvent like toluene or dioxane is recommended for the rearrangement step. |
digraph "Troubleshooting_Low_Yield" {
graph [splines=ortho, nodesep=0.4, ranksep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low or No Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Q1 [label="Which route was used?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Curtius [label="Curtius Route", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Hofmann [label="Hofmann Route", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Check_Azide [label="Verify Acyl Azide Formation\n(e.g., via IR spectroscopy)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Azide_OK [label="Check Rearrangement\nTemperature (60-100 °C)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Azide_Fail [label="Use Anhydrous Conditions.\nConsider DPPA as azide source.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Check_Bromo [label="Verify N-Bromoamide Formation", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Bromo_OK [label="Check Base Concentration\nand Temperature", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Bromo_Fail [label="Use fresh NaOBr.\nMaintain T ≤ 0 °C.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Temp_OK [label="Problem likely in workup/\nisolation. See Problem 3.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", shape=document];
Temp_Low [label="Increase temperature\nin 10-20 °C increments.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Q1;
Q1 -> Curtius [label="Curtius"];
Q1 -> Hofmann [label="Hofmann"];
Curtius -> Check_Azide;
Check_Azide -> Azide_Fail [label="No"];
Check_Azide -> Azide_OK [label="Yes"];
Azide_OK -> Temp_Low [label="Too Low"];
Azide_OK -> Temp_OK [label="Optimal"];
Hofmann -> Check_Bromo;
Check_Bromo -> Bromo_Fail [label="No"];
Check_Bromo -> Bromo_OK [label="Yes"];
Bromo_OK -> Temp_OK [label="Optimal"];
}```
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Significant Formation of Urea Byproducts
The formation of a symmetrical urea (pyrazolyl-NH-CO-NH-pyrazolyl) is a common side reaction that can significantly lower the yield of the desired amine.
Potential Cause & Solution
This byproduct arises when the highly electrophilic isocyanate intermediate reacts with the desired amine product, which is a potent nucleophile. This is more likely to occur if the concentration of the amine product builds up before the isocyanate has been fully quenched by the intended nucleophile (water or an alcohol).
digraph "Urea_Formation" {
graph [rankdir="LR"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Isocyanate [label="Isocyanate\nIntermediate", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Amine [label="Amine Product\n(Nucleophile)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Water [label="Water\n(Desired Nucleophile)"];
Urea [label="Symmetrical Urea\n(Byproduct)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
CarbamicAcid [label="Carbamic Acid\n(Desired Intermediate)"];
Isocyanate -> Urea [label="Undesired\nReaction", color="#EA4335"];
Amine -> Urea;
Isocyanate -> CarbamicAcid [label="Desired\nReaction", color="#34A853"];
Water -> CarbamicAcid;
}
Caption: Competitive reaction pathways leading to urea byproduct.
Mitigation Strategies:
-
Use a Trapping Agent: The most effective strategy is to perform the rearrangement in the presence of an alcohol, such as tert-butanol (t-BuOH), to trap the isocyanate as a stable carbamate (e.g., a Boc-protected amine). [12]This carbamate is unreactive towards other isocyanate molecules and can be easily isolated and purified before being hydrolyzed to the amine under acidic conditions (which also forms the final hydrochloride salt).
-
Control Reaction Conditions: If direct conversion to the amine is required, perform the reaction under more dilute conditions to lower the probability of an amine molecule and an isocyanate molecule encountering each other.
-
Slow Addition: During the hydrolysis of the isocyanate, add the acidic or basic solution slowly to control the rate of amine formation.
Problem 3: Difficulty in Product Isolation and Purification
The target amine may be difficult to isolate from the reaction mixture, often appearing as an oil or remaining in the aqueous phase during extraction.
Potential Causes & Solutions
-
Product is Water-Soluble: As a small, polar molecule, 1,5-dimethyl-1H-pyrazol-4-amine has some water solubility, making extraction inefficient.
-
Solution: After the reaction is complete and neutralized, saturate the aqueous layer with sodium chloride (brine) before extraction. This reduces the solubility of the amine in the aqueous phase. Use a more polar extraction solvent like dichloromethane (DCM) or a 10:1 mixture of DCM/isopropanol and perform multiple extractions (at least 3-5 times).
-
Incomplete Reaction Mixture: The crude product is contaminated with unreacted starting material or byproducts, preventing crystallization.
-
Solution: The best approach is to form the hydrochloride salt. After workup, dissolve the crude amine free-base in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate. Slowly add a solution of HCl in IPA or dioxane. The hydrochloride salt will often precipitate as a solid, which can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether to remove soluble impurities.
[10][11]3. Product is an Oil: Even when pure, the free amine may be a low-melting solid or an oil.
-
Solution: If column chromatography is necessary, use silica gel with a mobile phase such as DCM/Methanol (e.g., 95:5) containing 0.5-1% triethylamine. The triethylamine deactivates the acidic sites on the silica gel, preventing the polar amine product from streaking. However, direct crystallization as the hydrochloride salt is the preferred method for both purification and final form preparation.
Validated Experimental Protocol
This protocol describes a robust and high-yielding procedure for the synthesis of this compound from its corresponding carboxylic acid via a one-pot Curtius rearrangement and Boc-protection strategy.
One-Pot Synthesis via Boc-Protected Intermediate
Materials:
-
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous tert-butanol (t-BuOH)
-
Anhydrous Toluene
-
Hydrochloric acid (e.g., 4M solution in 1,4-dioxane)
-
Ethyl acetate (EtOAc)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Suspend the acid in anhydrous toluene (approx. 10 mL per gram of acid). Add anhydrous tert-butanol (1.5 eq) and triethylamine (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Acyl Azide Formation: Slowly add diphenylphosphoryl azide (DPPA, 1.1 eq) to the suspension via syringe. Caution: Azides can be explosive. Handle with appropriate care.
-
Curtius Rearrangement: Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material. Vigorous nitrogen evolution will be observed initially.
-
Workup and Isolation of Boc-Amine: Cool the reaction mixture to room temperature. Wash the mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine, which can be purified by column chromatography if necessary.
-
Deprotection and Salt Formation: Dissolve the crude or purified Boc-protected amine in a minimal amount of ethyl acetate. Add an excess of 4M HCl in 1,4-dioxane (approx. 3-4 eq) and stir the mixture at room temperature for 4-6 hours.
-
Product Isolation: A precipitate will form during the reaction. Upon completion, collect the solid by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual solvent.
-
Drying: Dry the resulting white solid under high vacuum to afford this compound in high purity.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, particularly the critical challenge of controlling regioselectivity. The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[1][2] However, when using unsymmetrical substrates, the reaction can lead to a mixture of regioisomers, posing significant challenges for purification and yield.[1][3]
This resource provides in-depth, experience-driven answers to common questions, explains the mechanistic rationale behind troubleshooting steps, and offers validated protocols to help you achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism that dictates regioselectivity in pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine?
Answer: The regioselectivity is determined at the very first step of the reaction: the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the two different carbonyl carbons of the 1,3-dicarbonyl compound.[2][4][5] The reaction proceeds via two competing pathways, each leading to a different regioisomer.
The outcome is governed by a combination of electronic and steric factors of both reactants, as well as the reaction conditions.[1]
-
Pathway A: The substituted nitrogen (N1) of the hydrazine attacks the more electrophilic or less sterically hindered carbonyl carbon.
-
Pathway B: The unsubstituted terminal nitrogen (N2) of the hydrazine attacks one of the carbonyls.
Generally, the most nucleophilic nitrogen of the hydrazine will attack the most electrophilic (electron-deficient) carbonyl carbon of the dicarbonyl. After the initial condensation to form a hydrazone intermediate, an intramolecular cyclization occurs, followed by dehydration to yield the aromatic pyrazole ring.[2] The preferred pathway is the one with the lower activation energy.
Below is a diagram illustrating the two competing mechanistic pathways.
Caption: Competing pathways in Knorr pyrazole synthesis.
Q2: How do electron-withdrawing and electron-donating groups on the 1,3-dicarbonyl influence which regioisomer is formed?
Answer: The electronic nature of the substituents (R¹ and R²) on the 1,3-dicarbonyl is a primary director of regioselectivity.[1] An electron-withdrawing group (EWG) increases the electrophilicity (the positive character) of the adjacent carbonyl carbon, making it a more attractive target for nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs) like -CF₃, -CO₂Et, or -NO₂ will activate the carbonyl they are attached to. The initial attack of the hydrazine will preferentially occur at this more electrophilic carbonyl.[1][6] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with phenylhydrazine, the attack occurs predominantly at the carbonyl carbon adjacent to the highly electron-withdrawing -CF₃ group.[6][7]
-
Electron-Donating Groups (EDGs) such as -CH₃ or -OCH₃ have the opposite effect. They decrease the electrophilicity of the adjacent carbonyl, disfavoring attack at that position.
-
Steric Hindrance: Bulky substituents on the dicarbonyl can shield the adjacent carbonyl group, directing the hydrazine to attack the less sterically hindered carbonyl, even if electronic effects are less dominant.[1][8]
The interplay between these factors determines the final product ratio.
Table 1: Effect of Dicarbonyl Substituents on Regioselectivity
| R¹ (at C-1) | R² (at C-3) | Expected Major Product | Dominant Factor |
|---|---|---|---|
| CF₃ (Strong EWG) | Phenyl (Aryl) | Attack at CF₃-carbonyl | Electronic |
| CO₂Et (EWG) | Methyl (EDG) | Attack at CO₂Et-carbonyl | Electronic |
| tert-Butyl (Bulky) | Methyl | Attack at Methyl-carbonyl | Steric |
| Phenyl | Methyl | Attack at Phenyl-carbonyl | Electronic (Aryl group is more activating than alkyl)[8] |
Q3: I'm getting a mixture of regioisomers. How can I improve the selectivity by changing reaction conditions?
Answer: If you are obtaining an isomeric mixture, modifying the reaction conditions is the most common and effective troubleshooting strategy. Solvent and pH are the two most powerful levers you can pull.[1][3]
1. Solvent Choice: The solvent can dramatically alter the regiochemical outcome.[1] While ethanol is a traditional choice, its use often leads to poor selectivity.[9]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to drastically improve regioselectivity, often pushing reactions to >99:1 in favor of a single isomer.[9][10] These solvents can stabilize intermediates through hydrogen bonding and alter the relative reactivity of the two carbonyl groups. In many cases, they favor the formation of the 5-aryl or 5-alkyl pyrazole isomer when reacted with dicarbonyls bearing a trifluoromethyl group.[9]
-
Protic vs. Aprotic Solvents: The choice between protic (e.g., ethanol, acetic acid) and aprotic (e.g., THF, toluene, DMF) solvents can also influence the outcome. Protic solvents can protonate the carbonyls, altering their electrophilicity, while aprotic solvents may favor pathways dictated more purely by the inherent electronics of the substrates.[11]
2. pH Control (Acid/Base Catalysis):
-
Acidic Conditions: The Knorr synthesis is often acid-catalyzed.[4][5] Under acidic conditions, the reaction mechanism involves protonation of a carbonyl oxygen, increasing its electrophilicity. The selectivity is then often controlled by which carbonyl, when protonated, leads to a more stable transition state for the nucleophilic attack.
-
Neutral/Basic Conditions: Under neutral or basic conditions, the reaction proceeds without carbonyl protonation. Here, the inherent electrophilicity of the carbonyl carbons dictates the reaction course. Sometimes, switching from acidic to neutral or slightly basic conditions can completely reverse the regioselectivity.
The diagram below outlines a workflow for optimizing reaction conditions to control regioselectivity.
Caption: Workflow for optimizing pyrazole regioselectivity.
Q4: I've synthesized my pyrazole, but I'm unsure which regioisomer I have. How can I definitively determine the structure?
Answer: Unambiguous structure determination is crucial. While techniques like mass spectrometry confirm the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between regioisomers.[12][13]
1. 1D NMR (¹H and ¹³C):
-
Chemical Shifts: The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will differ between isomers.[12] For example, the proton on the pyrazole ring (H-4 or H-5) will have a distinct chemical shift depending on its proximity to the N-substituent and the other groups on the ring. However, relying on chemical shifts alone can be misleading without authentic standards.
2. 2D NMR Experiments (COSY, HMBC, NOESY): These experiments provide definitive proof of connectivity and spatial relationships.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most decisive experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the correlation between the protons of the N-substituent (e.g., the N-CH₃ or N-CH₂) and the carbons of the pyrazole ring (C3 and C5), you can determine which carbon the substituent is attached to.[13][14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. A clear NOE signal between a proton on the N-substituent and a proton on a C-substituent (e.g., at the C5 position) provides strong evidence for that specific regioisomer.[13][14]
Table 2: Key NMR Experiments for Regioisomer Identification
| Experiment | Information Provided | How to Use |
|---|---|---|
| ¹H NMR | Proton environment & chemical shifts.[15] | Compare shifts of pyrazole ring protons and substituents. |
| ¹³C NMR | Carbon environment & chemical shifts.[16] | Compare shifts of pyrazole ring carbons (C3, C4, C5). |
| HMBC | J-coupling over 2-3 bonds (H-C).[13] | Look for correlation between N-substituent protons and C3/C5 of the pyrazole ring. |
| NOESY | Proximity of protons in space.[14] | Look for spatial correlation between N-substituent protons and C5-substituent protons. |
Protocol: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a starting point for optimizing regioselectivity. It is based on literature demonstrating the profound effect of fluorinated solvents.[1][9][10]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 equiv)
-
Solvent: 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Round-bottom flask with magnetic stirrer
-
Condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 equiv).
-
Add the chosen fluorinated solvent (TFE or HFIP) to dissolve the dicarbonyl (concentration typically 0.1-0.5 M).
-
Begin stirring the solution at room temperature (20-25 °C).
-
Slowly add the substituted hydrazine (1.1 equiv) to the solution. The reaction is often exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Many of these reactions are complete within 1-2 hours at room temperature.[10]
-
If the reaction is sluggish, heat the mixture to reflux (TFE boiling point: 78 °C; HFIP boiling point: 58 °C) and continue to monitor.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via flash column chromatography or recrystallization to isolate the desired pyrazole regioisomer.
-
Characterize the product using NMR (¹H, ¹³C, and 2D experiments like HMBC/NOESY) to confirm the regiochemical outcome.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Purification of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Welcome to the technical support center for 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key building block in the synthesis of advanced pharmaceutical agents. The purity of this intermediate is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API).
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific, practical issues that can arise during the purification of this compound. Each answer provides not only a solution but also the underlying chemical principles to empower you to adapt these methods to your specific context.
Q1: My final product "oiled out" during recrystallization instead of forming crystals. What causes this and how can I resolve it?
A1: "Oiling out" is a common issue in crystallization where the compound precipitates from the solution as a liquid rather than a solid. This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities). As a hydrochloride salt, 1,5-dimethyl-1H-pyrazol-4-amine is quite polar and may have a complex solubility profile.
Causality & Solutions:
-
High Solute Concentration: The concentration of your compound may be too high, leading to precipitation before the solution has cooled sufficiently. Solution: Add more of the primary ("good") solvent to the hot mixture to decrease the saturation point, then allow it to cool slowly.[1]
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered lattice structure of a crystal to form. Solution: Insulate the flask with glass wool or place it in a dewar to promote slow, gradual cooling. This encourages the formation of high-purity crystals.[1]
-
Inappropriate Solvent System: The chosen solvent may not be ideal. Solution: Experiment with a different solvent system. A solvent with a lower boiling point might be beneficial.[1] For amine hydrochlorides, polar protic solvents like isopropanol or ethanol are often good starting points.[2]
-
Lack of Nucleation Sites: Crystallization requires an initial nucleation event. Solution: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.[1] Alternatively, gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation sites.
Q2: After recrystallization, my yield of this compound is unacceptably low. How can I improve it?
A2: Low recovery is a frustrating but solvable problem. The primary goal of recrystallization is purity, but yield can be optimized without compromising quality.
Causality & Solutions:
-
Excessive Solvent Use: The most common cause of low yield is using too much solvent to dissolve the crude product. Remember that even in a "poor" cold solvent, your compound will have some finite solubility. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude material. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.[1]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Solution: Use a pre-heated funnel and flask for the hot filtration, and work quickly.
-
Incomplete Cooling: The solubility of your compound decreases as the temperature drops. Solution: Ensure the solution is thoroughly cooled. After reaching room temperature, placing the flask in an ice bath can often significantly increase the yield of precipitated crystals.
-
Washing with an Inappropriate Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve your product. Solution: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent or an anti-solvent (a solvent in which your product is very insoluble, like diethyl ether).[2]
Q3: My purified product has a persistent yellow or brown tint. How can I obtain a colorless, crystalline solid?
A3: Colored impurities are often large, conjugated organic molecules that are present in very small quantities but have a strong visual impact.
Causality & Solutions:
-
Highly Conjugated Byproducts: Synthetic side reactions can produce colored impurities that co-crystallize with your product.
-
Solution: Activated Charcoal Treatment: Activated charcoal has a high surface area and can effectively adsorb colored impurities.[2]
-
Dissolve your crude hydrochloride salt in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping.
-
Swirl the hot mixture for a few minutes to allow for adsorption.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to crystallize your purified product.
-
Q4: My NMR spectrum shows that starting materials or other byproducts are still present after purification. What should I do?
A4: When simple recrystallization is insufficient, a more targeted purification strategy based on the chemical properties of the impurities is required. As an amine salt, your target compound has distinct acidic/basic properties that can be exploited.
Causality & Solutions:
-
Co-crystallization of Similar Impurities: If an impurity has a similar structure and polarity to your product, it may crystallize along with it.
-
Solution 1: Acid-Base Extraction: This is a powerful technique for separating basic compounds (like your amine) from neutral or acidic impurities.[3]
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). Your amine hydrochloride will move to the aqueous layer, while neutral organic impurities remain in the organic layer.[3]
-
Separate the layers. The aqueous layer now contains your purified compound.
-
To recover the free amine, carefully add a base (e.g., NaOH or NaHCO₃) to the aqueous layer until it is basic, then extract the free amine back into an organic solvent.
-
To obtain the hydrochloride salt again, you can bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like ether.[4]
-
-
Solution 2: Chromatography: If impurities are very similar, column chromatography may be necessary. For an amine salt, reverse-phase (C18) silica gel is often more suitable than standard silica gel.[5] Alternatively, you can neutralize the salt to the free base, purify it on normal or deactivated silica gel, and then reform the salt.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most suitable recrystallization solvents for this compound?
A1: As a hydrochloride salt, the compound is significantly more polar than its free amine base. The ideal solvent should dissolve the salt when hot but have very low solubility when cold. Mixed solvent systems are often highly effective.[1]
| Solvent System | Type | Suitability & Rationale |
| Isopropanol / Diethyl Ether | Mixed Protic/Aprotic | Excellent. Dissolve the salt in a minimum of hot isopropanol (good solvent), then slowly add diethyl ether (anti-solvent) until turbidity persists. Slow cooling should yield high-purity crystals. 2-Propanol is often preferred over ethanol for recrystallizing HCl salts as many are less soluble in it.[2] |
| Ethanol / Water | Mixed Protic | Good. Suitable for polar pyrazole derivatives.[1] Dissolve in hot ethanol and add hot water as the anti-solvent. The high polarity of water makes it an effective anti-solvent for many organic salts. |
| Methanol / Ethyl Acetate | Mixed Protic/Aprotic | Good. Methanol is a very polar solvent that can dissolve the salt, while ethyl acetate acts as a less polar anti-solvent to induce precipitation. |
| Acetone | Aprotic | Fair. Can be useful, particularly for precipitating amine salts from other solutions or for washing the final product.[2] |
Q2: How can I efficiently convert the crude free base into the hydrochloride salt and purify it?
A2: This is a common and efficient process that combines salt formation and initial purification. The key is to use an anhydrous acid solution to prevent the introduction of water, which can complicate crystallization.[4]
-
Dissolve the crude 1,5-dimethyl-1H-pyrazol-4-amine free base in a suitable, dry organic solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a commercially available solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution as a solid. Monitor the addition and stop when precipitation is complete.
-
Isolate the solid salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold, dry diethyl ether to remove any remaining non-basic, ether-soluble impurities.
-
The resulting solid can then be further purified by recrystallization as described above.
Q3: What analytical techniques are recommended to confirm the purity of the final product?
A3: A combination of techniques should be used for comprehensive purity assessment and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities with distinct proton or carbon signals.[6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis of polar compounds like this hydrochloride salt. It can accurately determine the percentage purity and detect even minor impurities.[7][8]
-
Melting Point: A sharp melting point range that is consistent with literature values is a good indicator of high purity. Impurities typically depress and broaden the melting point range.
Q4: How should I properly store purified this compound to ensure its long-term stability?
A4: Amine hydrochloride salts can be hygroscopic (absorb moisture from the air) and may be sensitive to light. Proper storage is crucial to maintain purity.
-
Container: Store in a tightly sealed, amber glass vial.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Environment: Keep in a cool, dark, and dry place, such as a desiccator at 2-8°C.
Validated Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
This protocol details a standard procedure for purifying the hydrochloride salt using a mixed solvent system.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of hot isopropanol and heat the mixture gently while stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.
-
Precipitation: While the isopropanol solution is still warm, slowly add diethyl ether dropwise with stirring until the solution becomes faintly and persistently cloudy (turbid).
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of ice-cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
Diagram 1: Purification Strategy Workflow
This diagram outlines a decision-making process for selecting the appropriate purification technique based on the initial assessment of the crude product.
Caption: A decision workflow for purifying 1,5-dimethyl-1H-pyrazol-4-amine HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 8. ijcpa.in [ijcpa.in]
Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Welcome to the technical support hub for the synthesis of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this multi-step synthesis. By understanding the reaction mechanism and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and confidently characterize your final product.
I. Synthesis Overview & Critical Control Points
The most common and established route for synthesizing this compound involves a two-step process:
-
Nitrosation: Electrophilic nitrosation of 1,5-dimethyl-1H-pyrazole at the C4 position.
-
Reduction: Subsequent reduction of the 4-nitroso intermediate to the desired 4-amino pyrazole.
This seemingly straightforward process has critical points where side reactions can occur, leading to a complex mixture of products. Understanding these junctures is key to effective troubleshooting.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues observed during the synthesis, their probable causes, and recommended analytical and corrective actions.
Symptom 1: Reaction mixture develops an intense, persistent color (e.g., deep red, brown, or black).
-
Potential Cause: Formation of colored impurities due to side reactions involving the hydrazine starting material or degradation of the nitroso intermediate.[1]
-
Diagnostic Approach:
-
TLC Analysis: Use a suitable solvent system (e.g., ethyl acetate/hexane) to check for multiple colored spots. The desired product and intermediates are typically less colored.
-
UV-Vis Spectroscopy: Characterize the colored species. Nitroso compounds often have a characteristic absorption in the visible region.
-
-
Corrective Actions:
-
Temperature Control: Ensure the nitrosation step is performed at a low temperature (typically 0-5 °C) to minimize the formation of degradation byproducts.
-
Purification of Starting Material: Use high-purity 1,5-dimethyl-1H-pyrazole to avoid side reactions from impurities.
-
Symptom 2: Low yield of the desired this compound.
-
Potential Cause 1: Incomplete Nitrosation.
-
Diagnostic Approach:
-
¹H NMR of Crude Reaction Mixture: Look for the presence of unreacted 1,5-dimethyl-1H-pyrazole.
-
-
Corrective Actions:
-
Stoichiometry: Ensure the correct stoichiometry of the nitrosating agent (e.g., sodium nitrite).
-
Reaction Time: Increase the reaction time for the nitrosation step, monitoring by TLC until the starting material is consumed.
-
-
-
Potential Cause 2: Over-reduction or Incomplete Reduction.
-
Diagnostic Approach:
-
LC-MS Analysis: Identify masses corresponding to over-reduced species or unreacted 4-nitroso-1,5-dimethyl-1H-pyrazole.
-
-
Corrective Actions:
-
Choice of Reducing Agent: Use a milder reducing agent or control the stoichiometry of a stronger one. Catalytic hydrogenation is often a good choice for this transformation.[2]
-
Reaction Monitoring: Monitor the reduction step closely by TLC or LC-MS to determine the optimal reaction time.
-
-
Symptom 3: NMR spectrum of the final product shows unexpected peaks.
-
Potential Cause: Presence of side products.
-
Diagnostic Approach:
-
Detailed NMR Analysis (¹H, ¹³C, COSY, HSQC): Characterize the impurities. The following table provides a guide to potential side products and their expected NMR characteristics.
-
LC-MS Analysis: Correlate the unexpected NMR peaks with masses of potential side products.
-
-
III. Common Side Products and Their Identification
| Side Product Name | Structure | Formation Pathway | Key Analytical Signatures |
| 4-Nitro-1,5-dimethyl-1H-pyrazole | O=N(=O)c1cn(C)c(C)n1 | Oxidation of the 4-nitroso intermediate.[2] | MS: M+ peak corresponding to C5H7N3O2. ¹H NMR: Aromatic proton shifted further downfield compared to the nitroso intermediate. |
| 1,5-Dimethyl-1H-pyrazole | Cc1cn(C)nc1C | Incomplete nitrosation. | ¹H NMR: Characteristic peaks for the starting material. |
| 4-Nitroso-1,5-dimethyl-1H-pyrazole | O=Nc1cn(C)c(C)n1 | Incomplete reduction.[2] | MS: M+ peak corresponding to C5H7N3O.[3][4] ¹H NMR: Distinctive chemical shifts for the pyrazole ring protons. |
| Regioisomers (e.g., 1,3-dimethyl-1H-pyrazol-4-amine) | Cc1cn(C)nc1N | Arises if the starting pyrazole is not correctly substituted. | NMR: A different set of peaks with distinct coupling patterns.[1] |
IV. Experimental Protocols
A. General Synthesis of this compound
-
Nitrosation:
-
Dissolve 1,5-dimethyl-1H-pyrazole in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C. Monitor the reaction by TLC until the starting material is consumed.
-
The resulting 4-nitroso-1,5-dimethyl-1H-pyrazole can be isolated or used directly in the next step.
-
-
Reduction:
-
To the cooled solution of the nitroso-pyrazole, add a suitable reducing agent (e.g., SnCl₂ in concentrated HCl, or perform catalytic hydrogenation with H₂/Pd-C).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Basify the reaction mixture with a suitable base (e.g., NaOH) to pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and bubble HCl gas through the solution to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain this compound.
-
B. Analytical Workflow for Impurity Identification
The following workflow is recommended for identifying unknown impurities in your final product.
Caption: Workflow for impurity identification.
V. Reaction Pathway and Side Product Formation
The following diagram illustrates the main reaction pathway and where the common side products can diverge.
References
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your experiments. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide
This section addresses common problems encountered during pyrazole synthesis, offering explanations for their causes and actionable solutions.
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yield is a frequent issue that can arise from multiple factors, including reagent stability, suboptimal reaction conditions, or competing side reactions.[1] A systematic approach is crucial for diagnosis and optimization.
The first step is to ensure the integrity of your starting materials. Hydrazine and its derivatives can degrade over time, and 1,3-dicarbonyl compounds, especially β-ketoesters, can be unstable.[2][3] It is advisable to use freshly opened or purified reagents.
Next, reaction conditions should be scrutinized. The Knorr pyrazole synthesis, the most common method involving the condensation of a 1,3-dicarbonyl with a hydrazine, is often acid-catalyzed.[4][5] The pH of the reaction medium is critical; excessively acidic conditions can lead to side reactions, while insufficient acid catalysis can slow down or stall the reaction.[6][7]
Troubleshooting Workflow for Low Reaction Yield
Use the following workflow to diagnose and address low-yield issues systematically.
Caption: A systematic workflow for troubleshooting low reaction yields.
Table 1: Common Causes of Low Yield and Potential Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Degraded Reagents | Hydrazine derivatives can oxidize or decompose. 1,3-dicarbonyls can undergo self-condensation or hydrolysis. | Use freshly opened or purified reagents. Store hydrazines under an inert atmosphere (N₂ or Ar). |
| Suboptimal pH | The reaction is acid-catalyzed, but strong acid can cause decomposition. The optimal pH range is typically between 3 and 6.[6][7] | Add a catalytic amount of a weak acid like acetic acid.[8] For hydrazine salts (e.g., HCl salt), consider adding a base like KOAc to free the hydrazine.[2] |
| Incorrect Temperature | Insufficient heat may lead to slow or incomplete reactions. Excessive heat can promote side reactions and reagent decomposition. | Start at room temperature or gentle reflux (e.g., in ethanol). Monitor by TLC and adjust as needed. Microwave irradiation can sometimes improve yields and reduce reaction times.[9] |
| Incomplete Reaction | The reaction may require more time to reach completion, especially with less reactive substrates. | Extend the reaction time and monitor progress using TLC or LC-MS. |
| Poor Solubility | One or more reactants may not be fully soluble in the chosen solvent, limiting the reaction rate. | Screen alternative solvents. Using co-solvents or slightly increasing the temperature can improve solubility. |
| Product Precipitation | In some cases, the product may precipitate from the reaction mixture, potentially inhibiting the reaction from going to completion. | While often desirable for isolation, if it occurs too early, consider a solvent system where the product has higher solubility. |
Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. The reaction can proceed via two pathways, leading to two different pyrazole regioisomers.[9] Control of regioselectivity is governed by a combination of steric and electronic factors of the substrates, as well as the reaction conditions, particularly the solvent.[10]
Mechanism of Regioisomer Formation: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The preferred site of attack determines the final major regioisomer.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked preferentially by the more nucleophilic nitrogen of the hydrazine.
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can hinder attack at the adjacent carbonyl, directing the reaction towards the less sterically encumbered site.
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. It has been shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the formation of one regioisomer over the other.[10] This is attributed to the ability of these solvents to form strong hydrogen bonds, which can selectively activate one carbonyl group over the other.
Factors Influencing Regioselectivity
Caption: Key factors that direct the reaction pathway toward different regioisomers.
Table 2: Strategies for Improving Regioselectivity
| Strategy | Description | Example Application | Reference |
| Solvent Modification | Replace traditional solvents like ethanol with fluorinated alcohols (TFE, HFIP). These solvents can dramatically increase selectivity. | In the reaction of methylhydrazine with fluorinated 1,3-diketones, using HFIP as the solvent yielded the desired 5-aryl pyrazole almost exclusively. | [10] |
| Catalyst Choice | In some systems, the choice of acid or base catalyst can influence the reaction pathway. | Acid-assisted reactions in TFE/TFA have been used for regioselective synthesis from N-arylhydrazones and nitroolefins. | [11] |
| Substrate Modification | Introduce a significant steric or electronic difference between the two carbonyl groups of the 1,3-dicarbonyl precursor. | Using a 2-(trifluoromethyl)-1,3-diketone with phenylhydrazine exclusively formed one isomer, as the more nucleophilic NH₂ group attacks the more reactive carbonyl. | [12] |
| Use of Pre-formed Intermediates | Synthesize an enaminone or hydrazone intermediate first, then perform the cyclization in a separate step under optimized conditions. | This approach allows for isolation of a key intermediate, ensuring the subsequent cyclization can only proceed in one direction. | [3][9] |
Q3: I'm observing significant side product formation and discoloration. How can I get a cleaner reaction?
Formation of impurities and intense color (often yellow to dark red) is a common observation, particularly when using phenylhydrazine, which can be prone to oxidation and side reactions.[2]
-
Hydrazine Self-Condensation/Decomposition: Under harsh conditions (high heat or strong acid/base), hydrazines can decompose.
-
Oxidation: Phenylhydrazine is susceptible to air oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.
-
Incomplete Cyclization: The intermediate hydrazone may be present in the final mixture if the cyclization/dehydration step is not complete.
-
Dicarbonyl Side Reactions: The 1,3-dicarbonyl starting material can potentially undergo self-condensation under certain conditions.
Solutions:
-
Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere to prevent oxidation of the hydrazine.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purification of Starting Materials: Ensure the hydrazine is of high purity. Distillation (if applicable and safe) or using a fresh bottle can make a significant difference.
-
Work-up Procedure: A simple aqueous work-up can often remove water-soluble impurities like excess hydrazine and acid catalyst.[13] For colored impurities, washing the crude product with a non-polar solvent like hexanes or toluene on a silica plug can be effective.[2]
Frequently Asked Questions (FAQs)
Q4: What is the general reaction mechanism for pyrazole synthesis?
The most prevalent method is the Knorr Pyrazole Synthesis , which involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5]
The mechanism proceeds in several key steps:
-
Initial Condensation: One nitrogen atom of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl.
-
Imine/Enamine Formation: A molecule of water is eliminated to form a key intermediate, typically a hydrazone.
-
Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the remaining carbonyl group in an intramolecular fashion, forming a five-membered ring.
-
Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[1][5]
General Mechanism of the Knorr Pyrazole Synthesis
Caption: The stepwise mechanism of the Knorr pyrazole synthesis.
Q5: How does the choice of solvent affect the reaction outcome?
The solvent plays a multifaceted role in pyrazole synthesis, influencing reaction rates, solubility, and, most critically, regioselectivity.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are the most common solvents. They are good at solvating the starting materials and the polar intermediates. Ethanol is often used under reflux conditions.[12]
-
Polar Aprotic Solvents (e.g., DMF, NMP): These can be effective, especially for less reactive substrates, and may offer better regioselectivity than protic solvents in certain cases.[14]
-
Fluorinated Alcohols (TFE, HFIP): As mentioned in Q2, these solvents are exceptional for controlling regioselectivity due to their strong hydrogen-bonding capabilities, which can differentiate between the two carbonyl groups of the dicarbonyl substrate.[10]
-
Green Solvents (e.g., Water, Deep Eutectic Solvents): There is a growing interest in using more environmentally benign solvents. Water, sometimes with a surfactant or in a biphasic system, can be highly effective.[15] Deep eutectic solvents (DESs) are also emerging as a sustainable and efficient medium for pyrazole synthesis.[16][17]
-
Solvent-Free Conditions: Some reactions can be run neat or under microwave irradiation without any solvent, which is an excellent green chemistry approach.[9]
Q6: What is a reliable, general-purpose experimental protocol to start with?
The following is a robust starting protocol for a small-scale Knorr synthesis of a pyrazolone, which can be adapted for other pyrazoles.
Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one [8][13]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (~60-65% solution) (2.0 eq)
-
1-Propanol
-
Glacial Acetic Acid (catalytic)
-
Water (for work-up)
Procedure:
-
Reaction Setup: To a 20-mL scintillation vial equipped with a magnetic stir bar, add ethyl benzoylacetate (e.g., 3 mmol, ~577 mg).
-
Reagent Addition: Add 1-propanol (3 mL) followed by hydrazine hydrate (6 mmol). Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Catalyst Addition: Add 3 drops of glacial acetic acid to the stirring mixture.
-
Heating: Heat the reaction on a hot plate with vigorous stirring to approximately 100°C.
-
Monitoring: Monitor the reaction for 1 hour. Progress can be checked by TLC (e.g., using 30% ethyl acetate/70% hexanes), comparing the reaction mixture to a spot of the starting ethyl benzoylacetate.
-
Work-up and Precipitation: Once the starting material is consumed, add deionized water (~10 mL) to the hot, stirring reaction mixture. This will cause the product to precipitate.
-
Crystallization: Turn off the heat and allow the mixture to cool to room temperature slowly while stirring rapidly for 30 minutes to ensure complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual hydrazine or acetic acid. Allow the product to air-dry on the filter paper.
This protocol provides a solid foundation. For different substrates, optimization of the solvent, temperature, and reaction time may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. galchimia.com [galchimia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Pyrazole-Based Compounds
Introduction
Pyrazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] However, a significant hurdle in the preclinical and clinical development of these compounds is their frequently poor aqueous solubility. This intrinsic property, often stemming from the planar, aromatic pyrazole ring and strong intermolecular forces in the crystal lattice, can severely limit bioavailability and therapeutic efficacy.[3]
This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with pyrazole-based compounds. It provides a structured approach, from fundamental understanding to advanced troubleshooting, combining theoretical explanations with practical, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of pyrazole-based compounds.
Q1: Why are many of my pyrazole-based compounds poorly soluble in aqueous media?
A: The low solubility of pyrazole derivatives is often multifactorial:
-
High Crystal Lattice Energy: The planarity of the pyrazole ring facilitates efficient molecular packing in the solid state, leading to a highly stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before dissolution can occur.
-
Hydrophobicity: While the pyrazole ring contains nitrogen atoms capable of hydrogen bonding, the overall structure, especially when substituted with bulky, lipophilic groups, can be predominantly hydrophobic.[1]
-
Weakly Basic Nature: Pyrazole is a weak base (pKa ≈ 2.5), meaning it is not readily protonated at physiological pH.[3] For a compound to be solubilized via pH modification, it must have an ionizable functional group with a suitable pKa.
Q2: What are the first-line strategies I should try to solubilize my compound for a quick in vitro assay?
A: For initial screening and in vitro testing, simple and rapid methods are often sufficient:
-
Co-solvents: The use of a water-miscible organic solvent can disrupt the hydrophobic interactions and increase solubility. Dimethyl sulfoxide (DMSO) is the most common starting point, followed by ethanol, methanol, or polyethylene glycols (PEGs).[4][5] A typical workflow involves dissolving the compound in a minimal amount of DMSO (e.g., to make a 10-50 mM stock) and then diluting it into your aqueous assay buffer. Caution: High concentrations of organic solvents can affect cell viability and assay performance.
-
pH Adjustment: If your pyrazole derivative has an ionizable acidic or basic functional group, adjusting the pH of the medium can significantly increase solubility.[4][5] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it into its more soluble salt form. Conversely, for a weakly basic compound, lowering the pH will lead to the more soluble protonated form.[6]
-
Heating and Sonication: Gently warming the solution or using a sonication bath can provide the energy needed to overcome the activation energy barrier for dissolution.[7] This is often used in conjunction with co-solvents. However, be mindful of compound stability at elevated temperatures.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?
A: This is a classic sign of a compound "crashing out" of solution because the aqueous buffer is a poor solvent (an "anti-solvent"). To mitigate this:
-
Use Surfactants: Add a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-127 to your aqueous buffer.[7][8] Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.
-
Decrease the Final Concentration: The precipitation may be due to exceeding the compound's thermodynamic solubility limit in the final buffer composition. Try performing the assay at a lower concentration.
-
Explore Advanced Formulations: If simple methods fail, especially for in vivo studies, you will need to consider more advanced strategies like those detailed in the troubleshooting guides below.
Part 2: Troubleshooting Guides & Advanced Strategies
When first-line approaches are insufficient, a more systematic formulation strategy is required. This section provides in-depth guides to advanced solubilization techniques.
Decision-Making Workflow for Solubility Enhancement
Before diving into specific protocols, it's crucial to have a logical framework for selecting the appropriate strategy. The choice depends on the compound's physicochemical properties and the intended application (e.g., in vitro assay vs. in vivo toxicology study).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijper.org [ijper.org]
preventing unexpected side reactions in pyrazole synthesis
A Guide to Preventing Unexpected Side Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical application. Pyrazole synthesis, while a cornerstone of heterocyclic chemistry, is often plagued by subtle side reactions that can derail research, reduce yields, and complicate purification. This guide is designed to provide you with not just solutions, but a deeper understanding of the mechanisms at play, empowering you to troubleshoot and optimize your synthetic routes effectively.
Here, we will move beyond simple protocols to explore the causality behind common experimental challenges. This resource is structured as a series of troubleshooting guides and frequently asked questions, addressing the specific issues you are most likely to encounter in the lab.
Troubleshooting Guide 1: Formation of Regioisomers
This is arguably the most common challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials.[1][2]
Q1: I've synthesized a pyrazole from an unsymmetrical 1,3-dicarbonyl compound, and my NMR spectrum shows two distinct sets of peaks for my product. What happened?
You are observing the formation of a regioisomeric mixture. When a substituted hydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[3][4] This leads to two different hydrazone intermediates, which then cyclize to form two different pyrazole regioisomers, often in significant quantities.[2]
Diagram: Competing Pathways to Regioisomer Formation
Caption: Competing reaction pathways leading to two pyrazole regioisomers.
Q2: How can I definitively identify the regioisomers and control the reaction to favor one product?
Identification:
-
Chromatography: Thin-layer chromatography (TLC) will often show multiple spots that are difficult to separate.[3]
-
Spectroscopy: The most powerful tool is Nuclear Magnetic Resonance (NMR) spectroscopy.[2] While 1D ¹H and ¹³C NMR will confirm the presence of a mixture, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for unambiguous structural assignment. NOESY can identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions and thus identifying the major and minor isomers.[2]
Control Strategies: The key to controlling regioselectivity lies in influencing the initial nucleophilic attack. This can be achieved by modifying reaction conditions or the starting materials themselves.
| Strategy | Mechanism of Action | Key Considerations |
| Solvent Selection | Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are non-nucleophilic.[5] Unlike ethanol, they don't compete with the hydrazine in attacking the more reactive carbonyl, thereby increasing the selectivity of the hydrazine's initial attack.[5] | TFE and HFIP can significantly alter reaction kinetics and are more expensive than standard solvents. |
| pH Adjustment | Catalytic amounts of acid or base can alter the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[2] Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1] | Requires careful screening as the optimal pH is highly substrate-dependent. Acid catalysis is known to speed up both imine formation and cyclization.[6] |
| Steric & Electronic Bias | Introducing bulky substituents or strong electron-withdrawing groups on either the dicarbonyl or the hydrazine can create a significant steric or electronic preference for attack at one carbonyl over the other.[1][4] | This requires modifying the starting materials, which may not always be feasible. |
| Reactant Stoichiometry | Recent kinetic studies have revealed that the ratio of reactants can influence the regioselectivity of the reaction, a previously underutilized control element.[7] | This is a relatively new finding and may require empirical optimization for your specific system. |
| Use of Surrogates | Employing 1,3-dicarbonyl surrogates, such as β-enaminones, can "lock in" the desired regiochemistry before the cyclization step, leading to the formation of a single regioisomer.[1][8] | This adds steps to the overall synthetic sequence but offers excellent control. |
Troubleshooting Guide 2: Incomplete Reactions and Intermediate Formation
Sometimes the reaction stops short of the desired aromatic pyrazole, yielding stable intermediates that can be mistaken for the final product.
Q1: My primary product appears to be a pyrazoline, not a pyrazole. How do I promote aromatization?
The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate.[1] The final step is an oxidation or dehydration to form the stable aromatic pyrazole ring.[9] If this intermediate is isolated, it means the reaction conditions were not sufficient to drive the final aromatization step.
Solutions:
-
In-situ Oxidation: Include a mild oxidizing agent in the reaction mixture. For laboratory scale, simply heating the pyrazoline intermediate in a solvent like DMSO under an oxygen atmosphere can be effective.[10]
-
Chemical Oxidants: If post-reaction oxidation is needed, reagents like bromine or iodine can be used, though this requires an additional step and subsequent purification.[10][11]
-
Catalytic Approach: In some cases, catalysts like copper triflate can promote the in-situ oxidation of the pyrazoline intermediate.[12]
Q2: The reaction has stalled, and I've isolated the initial hydrazone intermediate. What causes this and how can I fix it?
Incomplete cyclization, where the reaction stalls at the hydrazone stage, is a common problem.[2]
Potential Causes and Solutions:
-
Deactivated Hydrazine: Strong electron-withdrawing groups on the hydrazine can reduce the nucleophilicity of the second nitrogen atom, making the intramolecular cyclization step difficult. Solution: This may require more forcing conditions, such as higher temperatures or longer reaction times.
-
Steric Hindrance: Bulky substituents on either reactant can sterically hinder the cyclization step. Solution: Switching to a higher-boiling point solvent to increase the reaction temperature may help overcome the activation barrier.
-
Suboptimal pH: The cyclization step is often acid-catalyzed.[13] If the reaction medium is neutral or basic, the reaction may stall. Solution: Adding a few drops of a catalytic acid like glacial acetic acid or HCl can dramatically improve reaction rates and drive the cyclization to completion.[2][14]
Diagram: Troubleshooting Workflow for Low Yield/Stalled Reactions
Caption: A logical workflow for troubleshooting low reaction yield.
Troubleshooting Guide 3: Impurities and Reaction Discoloration
The appearance of strong colors or unexpected non-polar byproducts often points to decomposition of starting materials or catalyst-induced side reactions.
Q1: My reaction mixture turns a deep yellow or red color, and the crude product is difficult to purify. What is the cause?
This discoloration is a classic symptom of hydrazine decomposition.[2][9] Phenylhydrazine, in particular, is susceptible to oxidation and decomposition, especially when exposed to air, light, or excessive heat, which generates intensely colored impurities.[9][15]
Preventative Measures:
-
Use High-Purity Reagents: Always use freshly opened or purified hydrazine.[4]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[15]
-
Moderate Temperature: Avoid unnecessarily high temperatures. Monitor the reaction by TLC to determine the minimum time and temperature required for completion.[4]
Q2: I am performing a metal-catalyzed N-arylation to form a pyrazole and have isolated a biaryl byproduct. How do I prevent this?
In copper- or palladium-catalyzed reactions to form N-aryl pyrazoles, a common side reaction is the C-C homocoupling of the aryl halide starting material, which produces a biaryl impurity.[2]
Solutions:
-
Lower Reaction Temperature: High temperatures can sometimes favor the homocoupling pathway. Reducing the temperature may suppress this side reaction.[2]
-
Ligand Screening: The choice of ligand is critical in metal-catalyzed cross-coupling. Screening different ligands can identify one that promotes the desired C-N bond formation over the undesired C-C coupling.[2]
Frequently Asked Questions (FAQs)
Q: Can other unexpected intermediates, besides hydrazones, form?
A: Yes. Recent, detailed kinetic studies of the Knorr synthesis have revealed that the reaction mechanism can be more complex than traditionally taught.[7][16] Under neutral pH conditions, the formation of an unexpected di-addition intermediate has been identified, which can influence reaction rates and pathways.[7] While often transient, being aware of these potential off-cycle species is crucial for advanced mechanistic troubleshooting.
Q: Is it possible to form pyrazole N-oxides as a byproduct?
A: While less common as an accidental byproduct in standard condensations, pyrazole N-oxides are a known class of compounds.[17] They are typically synthesized intentionally through the direct oxidation of a pyrazole with a peracid or through specific cyclization routes.[18] Their formation as a side product would likely require oxidative conditions that are not typical for a standard Knorr synthesis.
Q: I am trying to N-alkylate an existing pyrazole and am getting a mixture of products. Isn't that reaction supposed to be straightforward?
A: Similar to the Knorr synthesis, N-alkylation of an unsymmetrical pyrazole can yield a mixture of two regioisomers because the two ring nitrogens have different properties.[19][20] The regioselectivity of this reaction can be controlled by carefully choosing the base and solvent system. For example, the size and charge of the cation associated with the base can influence which nitrogen is deprotonated and subsequently alkylated.[19]
Experimental Protocol: Regioselective Synthesis of a Pyrazole Using a Fluorinated Alcohol
This protocol provides a general method for improving regioselectivity by leveraging the unique properties of 2,2,2-trifluoroethanol (TFE) as a solvent.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.1 eq)
-
2,2,2-trifluoroethanol (TFE)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a minimal amount of TFE (approx. 0.2-0.5 M concentration).
-
Add the substituted hydrazine (1.0 - 1.1 eq) to the solution at room temperature with stirring.
-
If no reaction is observed at room temperature, gently heat the mixture to reflux.
-
Monitor the reaction progress by TLC until the limiting starting material is consumed. The use of TFE has been shown to dramatically increase the ratio of one regioisomer over the other compared to reactions in standard ethanol.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[4][21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. reddit.com [reddit.com]
- 16. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions [mdpi.com]
- 18. gyan.iitg.ac.in [gyan.iitg.ac.in]
- 19. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1,5-Dimethyl-1H-pyrazol-4-amine Hydrochloride Production
Welcome to the technical support guide for the synthesis and scale-up of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (C₅H₁₀ClN₃). This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges encountered during large-scale production.
Overview of Synthetic Pathway & Scale-Up Challenges
The production of this compound is typically achieved through a three-step synthetic sequence starting from 1,5-dimethyl-1H-pyrazole. Each step presents unique challenges that are amplified during scale-up.
The primary challenges in scaling up this process are:
-
Exothermic Control: The nitration step is highly exothermic and poses a significant risk of thermal runaway if not managed properly.[1][2]
-
Reagent Handling & Safety: The use of corrosive and hazardous reagents like fuming nitric and sulfuric acids necessitates stringent safety protocols and specialized equipment.[3][4]
-
Impurity Profile: Side reactions, particularly during nitration and reduction, can lead to impurities that are difficult to remove.
-
Process Efficiency: Ensuring high yield and purity at a larger scale requires careful optimization of reaction conditions, work-up procedures, and purification methods.
Below is a diagram illustrating the general synthetic workflow.
References
Technical Support Center: Pyrazole Purification via Column Chromatography
Welcome to the technical support center for pyrazole purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating pyrazole-containing compounds. Pyrazoles, with their unique electronic properties and basic nitrogen centers, can present specific chromatographic challenges. This document moves beyond standard protocols to explain the underlying principles, helping you troubleshoot effectively and develop robust purification methods.
Section 1: Frequently Asked Questions (FAQs) - The Foundations of Pyrazole Chromatography
This section addresses the critical decisions you'll make before setting up your column.
Q1: What is the best stationary phase for purifying my pyrazole derivative?
The default and most common stationary phase for pyrazole purification is silica gel (SiO₂) .[1][2] Its popularity stems from its versatility, cost-effectiveness, and ability to separate a wide range of compounds based on polarity.
However, the choice is not always straightforward. The key is to consider the specific properties of your pyrazole:
-
For most neutral or moderately basic pyrazoles: Standard flash-grade silica gel (200-400 mesh) is the ideal starting point.
-
For acid-sensitive or strongly basic pyrazoles: The acidic nature of silica's surface silanol (Si-OH) groups can cause issues like irreversible binding or degradation.[1] In these cases, consider two alternatives:
-
Deactivated Silica Gel: Neutralize the acidic sites by adding a basic modifier like triethylamine (Et₃N) to your mobile phase.[1][3] This is often the easiest and most effective solution.
-
Neutral Alumina (Al₂O₃): Alumina is a less acidic support and can be an excellent alternative when silica gel proves problematic.[1][3]
-
-
For highly polar or water-soluble pyrazoles: If your compound remains at the baseline on silica TLC even with polar eluents, Reversed-Phase Silica (C18) may be a better choice.[3][4] Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[3][4]
Q2: How do I select the optimal mobile phase (eluent) for my separation?
The selection of a mobile phase is an empirical process, best guided by preliminary Thin-Layer Chromatography (TLC) analysis.[5] The goal is to find a solvent system where your target pyrazole has an Rƒ value between 0.3 and 0.4 , ensuring good separation from impurities and a reasonable elution time from the column.[1]
Common Eluent Systems:
| Polarity of Pyrazole | Primary Eluent System | Secondary/Alternative Systems | Rationale |
| Low to Medium Polarity | Hexane / Ethyl Acetate | Cyclohexane / Ethyl Acetate[6], Toluene / Acetone | This is the workhorse system for a vast number of organic compounds, including many substituted pyrazoles.[2][7][8] The ratio is adjusted to achieve the target Rƒ. |
| Medium to High Polarity | Dichloromethane (DCM) / Methanol (MeOH) | Ethyl Acetate / Methanol, Chloroform / Methanol | As polarity increases, a stronger eluent is needed. A small amount of methanol (1-10%) in DCM or EtOAc can dramatically increase solvent strength.[9] |
| Basic Pyrazoles | Hexane / Ethyl Acetate + 0.1-1% Triethylamine | DCM / Methanol + 0.1-1% Triethylamine | The added base competes with the pyrazole for binding to acidic silica sites, preventing tailing and improving peak shape.[1][3][9] |
Expert Tip: Don't just vary the ratio; sometimes changing the solvent composition can alter selectivity. If two impurities are co-eluting with your product in Hexane/EtOAc, try a system with a different solvent family, like DCM/Acetone. This can change the specific interactions and improve separation.
Q3: What are the typical impurities I should expect from a pyrazole synthesis?
Knowing your potential impurities is crucial for designing a purification strategy. Common byproducts in pyrazole synthesis include:
-
Regioisomers: This is the most frequent and challenging impurity, arising from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[10] These isomers often have very similar polarities, making their separation difficult.
-
Pyrazoline Intermediates: Incomplete aromatization during the reaction can leave behind the partially saturated pyrazoline analogue, which is typically more polar than the desired pyrazole.[10]
-
Unreacted Starting Materials: Residual 1,3-dicarbonyls or hydrazines may persist.
-
Hydrazine-Related Side Products: Hydrazines can self-condense or undergo side reactions, sometimes leading to colored impurities.[10]
Section 2: Troubleshooting Guide - Resolving Common Purification Issues
Q: My regioisomers are inseparable on the column. What can I do?
A: This is a classic challenge. If standard column chromatography fails, you have several options:
-
Optimize, Optimize, Optimize: Meticulously screen different eluent systems via TLC. A small change in solvent composition (e.g., switching from ethyl acetate to diethyl ether) can sometimes provide the necessary selectivity.
-
Improve Efficiency: Use a larger column with a finer grade of silica (if available) and perform a slow, careful elution. This maximizes the number of theoretical plates.
-
Derivative Formation: If the isomers have different functional groups, you might be able to selectively protect or react one isomer, drastically changing its polarity and allowing for easy separation. The protecting group can be removed after purification.
-
Recrystallization: This technique can be highly effective if one regioisomer has a significantly different solubility profile or a greater propensity to form a stable crystal lattice.[11]
-
Preparative HPLC: For valuable materials or very difficult separations, reversed-phase preparative HPLC is often the ultimate solution, offering much higher resolving power.[4]
Q: My compound is streaking badly on the TLC plate and tailing on the column. Why?
A: Tailing is a classic symptom of undesirable secondary interactions between your compound and the stationary phase. For pyrazoles, the primary cause is the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[1][5]
Solutions:
-
The 1% Triethylamine Trick: The most reliable solution is to add a small amount (0.1% to 1%) of triethylamine (Et₃N) or a similar volatile base to your eluent system.[3] The Et₃N will preferentially bind to the acidic sites on the silica, effectively "masking" them from your pyrazole and allowing it to travel through the column symmetrically.
-
Check for Overloading: Loading too much crude material onto the column can also cause severe tailing and poor separation. A general rule of thumb is to load 1-5 g of crude material per 100 g of silica.[9]
-
Solubility Issues: If your compound is poorly soluble in the mobile phase, it can precipitate at the top of the column and then slowly re-dissolve as the elution progresses, causing tailing. Ensure your chosen eluent can adequately dissolve the compound.
Q: I have very low recovery. My compound seems to be decomposing on the column.
A: This indicates your pyrazole is unstable to the acidic conditions of standard silica gel.[12]
Diagnostic & Solution Workflow:
-
Confirm Instability: Spot your purified compound on a TLC plate. Let it sit for 30-60 minutes, then elute it. If you see new spots or a streak from the baseline, your compound is degrading on silica.[12]
-
Switch to a Milder System:
Caption: Troubleshooting workflow for poor chromatographic separation.
Section 3: Experimental Protocols
Protocol 1: Developing an Optimal Eluent System using TLC
-
Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or ethyl acetate).
-
Spotting: Use a capillary tube to spot the solution onto at least three silica gel TLC plates. Keep the spots small and concentrated.
-
Development: Place each plate in a developing chamber containing a different ratio of your chosen solvent system (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 2:1 Hexane:EtOAc).
-
Visualization: After the solvent front reaches the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp and/or an iodine chamber.
-
Analysis: Identify the spot corresponding to your product. Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will place your product spot at an Rƒ of ~0.3-0.4 and show maximum separation from nearby impurities.[1]
Protocol 2: Standard Flash Chromatography with a Basic Modifier
This protocol is for a basic pyrazole prone to tailing.
-
Solvent Preparation: Prepare your chosen eluent (e.g., 4:1 Hexane:EtOAc) and add 1% triethylamine by volume. Prepare a large enough quantity for the entire purification.
-
Column Packing (Slurry Method):
-
Choose an appropriate size column.
-
In a beaker, create a slurry of silica gel in your prepared, base-modified eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring a flat, even surface.[9]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a strong solvent (like DCM).
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[1]
-
-
Elution: Begin eluting with your base-modified solvent, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions, and remove the solvent under reduced pressure.
Caption: Decision workflow for selecting a pyrazole purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
Validation & Comparative
Spectroscopic Scrutiny: A Comparative Guide to the ¹H and ¹³C NMR of 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride and its Analogs
For researchers and professionals in drug discovery and development, precise analytical characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a key heterocyclic building block. By comparing its spectroscopic signature with structurally related pyrazole alternatives, this document aims to equip scientists with the necessary data to confidently identify and differentiate these compounds in complex reaction mixtures and for quality control purposes.
Introduction to this compound
This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized for its diverse pharmacological activities. The presence of an amino group at the C4 position and methyl groups at the N1 and C5 positions creates a unique electronic environment, which is reflected in its characteristic NMR spectrum. Understanding these spectral features is crucial for confirming its synthesis and purity.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H3 | ~7.5 - 8.0 | - | Singlet. Expected to be significantly deshielded upon protonation of the adjacent amino group. |
| NH₃⁺ | Broad singlet, variable | - | Chemical shift and signal broadening are highly dependent on solvent and concentration. |
| N1-CH₃ | ~3.6 - 3.8 | ~35 - 37 | Singlet. |
| C5-CH₃ | ~2.2 - 2.4 | ~10 - 12 | Singlet. |
| C3 | - | ~125 - 130 | |
| C4 | - | ~115 - 120 | Expected to shift downfield upon protonation of the attached amino group. |
| C5 | - | ~140 - 145 |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Comparative NMR Data of Alternative Pyrazole Derivatives
To provide a comprehensive analytical landscape, the predicted NMR data for this compound is compared with the experimental data of structurally similar pyrazole derivatives. This comparison highlights the key spectral differences that arise from variations in substitution patterns.
Table 2: ¹H and ¹³C NMR Data for Selected Pyrazole Analogs
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, H4), 2.25 (s, 6H, 2xCH₃) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | [1] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.27 (d, 2H), 6.90 (d, 2H), 5.90 (s, 1H, H4), 3.8 (s, 3H, OCH₃), 2.26 (s, 3H, CH₃), 2.23 (s, 3H, CH₃) | 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7 | [1] |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.62 (t, 5H), 7.40-7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H) | 153.1, 144.4, 142.4, 135.8, 133.9, 130.9, 129.5, 129.3, 129.0, 128.8, 128.3, 127.3, 120.3, 112.8 | [2] |
The data in Table 2 illustrates how changes in substituents on the pyrazole ring, such as the presence of aromatic groups or different functional groups, significantly alter the chemical shifts of the pyrazole core protons and carbons.[1][2]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for pyrazole derivatives, the following experimental protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like those in amino and ammonium groups.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary.
- Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
4. ¹³C NMR Acquisition Parameters:
- Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Typically 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.
Visualization of Molecular Structures and Relationships
The following diagrams illustrate the chemical structure of this compound and its relationship to the compared analogs.
Caption: Relationship between the target compound and its structural analogs.
Caption: Standard workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. By presenting predicted data for the target compound and comparing it with experimental data from structurally related analogs, researchers are better equipped to interpret their own analytical results. The detailed experimental protocol offers a standardized approach to ensure data quality and reproducibility. As with all analytical techniques, a combination of methods should be employed for unambiguous structure elucidation.
References
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 1,5-dimethyl-1H-pyrazol-4-amine
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, such as the pyrazole class of molecules, a deep understanding of their analytical behavior is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 1,5-dimethyl-1H-pyrazol-4-amine, with a primary focus on its mass spectrometric fragmentation pattern. While this compound serves as a key intermediate in the synthesis of various biologically active molecules, a detailed public record of its mass spectral fragmentation is not extensively documented. This guide, therefore, will also extrapolate expected fragmentation behaviors based on established principles for related structures, providing a predictive framework for researchers in the field.
The Molecular Profile: 1,5-dimethyl-1H-pyrazol-4-amine
Before delving into its analytical characteristics, it is essential to establish the fundamental properties of 1,5-dimethyl-1H-pyrazol-4-amine.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 111.15 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 111.079647300 Da | --INVALID-LINK--[1] |
| IUPAC Name | 1,5-dimethylpyrazol-4-amine | --INVALID-LINK--[1] |
| CAS Number | 121983-36-6 | --INVALID-LINK--[1] |
Mass Spectrometry: Unveiling the Fragmentation Fingerprint
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 1,5-dimethyl-1H-pyrazol-4-amine, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method for analysis.
Expected Electron Ionization (EI) Fragmentation Pattern
While a publicly available, detailed mass spectrum for 1,5-dimethyl-1H-pyrazol-4-amine is scarce, we can predict its fragmentation pathway based on the established fragmentation rules for pyrazole and amine-containing compounds. The molecular ion peak (M⁺˙) is expected to be observed at m/z 111, corresponding to the molecular weight of the compound.[1]
The primary fragmentation pathways are likely to involve the pyrazole ring and the amino and methyl substituents. Key expected fragmentation steps include:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds, leading to an ion at m/z 96.
-
Loss of hydrogen cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic rings, which would result in an ion at m/z 84.
-
Ring cleavage: The pyrazole ring can undergo cleavage, leading to various smaller fragment ions.
-
Loss of ammonia (NH₃) or aminomethyl radical (•CH₂NH₂): Fragmentation involving the amino group and adjacent carbon.
A proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed EI fragmentation pathway for 1,5-dimethyl-1H-pyrazol-4-amine.
Experimental Protocol: GC-MS Analysis
A robust GC-MS protocol is crucial for obtaining reliable fragmentation data.
1. Sample Preparation:
-
Dissolve approximately 1 mg of 1,5-dimethyl-1H-pyrazol-4-amine in 1 mL of a suitable solvent like methanol or dichloromethane.
-
Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 30-300.
-
Comparative Analytical Techniques
While MS provides invaluable structural information, a comprehensive characterization of 1,5-dimethyl-1H-pyrazol-4-amine necessitates the use of orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. For 1,5-dimethyl-1H-pyrazol-4-amine, both ¹H and ¹³C NMR would provide critical information.
-
¹H NMR: Would show distinct signals for the methyl groups, the proton on the pyrazole ring, and the protons of the amine group. The chemical shifts and coupling patterns would confirm the substitution pattern on the pyrazole ring.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, confirming the presence of the pyrazole ring and the methyl substituents.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz (or equivalent).
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans for good signal-to-noise.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of 1,5-dimethyl-1H-pyrazol-4-amine and for quantitative analysis. When coupled with a UV detector or a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification.
Experimental Protocol: HPLC Analysis
1. Sample and Mobile Phase Preparation:
-
Sample: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Perform serial dilutions to create calibration standards if quantification is required.
-
Mobile Phase: A typical mobile phase for a compound of this polarity would be a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid or ammonium acetate).
2. HPLC System and Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV or DAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Gradient: A gradient elution may be necessary to ensure good separation from any impurities. For example, starting with 10% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically around 220-280 nm for pyrazole derivatives).
Method Comparison: A Holistic Approach
The choice of analytical technique depends on the specific research question. The following diagram illustrates the complementary nature of MS, NMR, and HPLC for the comprehensive characterization of 1,5-dimethyl-1H-pyrazol-4-amine.
Caption: Interplay of analytical techniques for comprehensive characterization.
References
A Comparative Guide to the Biological Activity of Pyrazole Derivatives for Researchers and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its unique structural features and synthetic tractability have made it a privileged scaffold for the development of a vast array of therapeutic agents. The pyrazole nucleus serves as a versatile template that can be extensively modified, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological activities. This has led to the discovery and development of numerous pyrazole derivatives with a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
This guide provides a comprehensive comparison of the biological activities of various pyrazole derivatives, supported by experimental data and detailed protocols. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) and mechanistic underpinnings of these potent compounds.
Anticancer Activity of Pyrazole Derivatives: Targeting the Hallmarks of Cancer
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a multitude of mechanisms to combat the uncontrolled proliferation of cancer cells.[3][4][5][6] Their therapeutic potential stems from their ability to interact with various molecular targets crucial for cancer cell survival and progression, including protein kinases, tubulin, and DNA.[4][7]
Mechanism of Action
The anticancer effects of pyrazole derivatives are diverse and target-specific. Many derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include:
-
BRAF Kinase: Specific pyrazole-based inhibitors have shown high efficacy against mutated BRAF kinases, which are prevalent in certain cancers like melanoma.[9]
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various cancer cell lines, highlighting their potency and selectivity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [8] |
| Compound B | HepG2 (Liver) | 2.0 | DNA Binding | [7] |
| Compound C | HCT116 (Colon) | 1.7 | Haspin Kinase Inhibitor | [7] |
| Compound D | A549 (Lung) | 8.0 | Not specified | [6] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.95 | DNA Intercalation | [8] |
| Cisplatin (Standard) | HepG2 (Liver) | 5.5 | DNA Cross-linking | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[3][10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the pyrazole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity of Pyrazole Derivatives: Quelling the Fire of Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[7] Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[7][12]
Mechanism of Action
Beyond COX inhibition, some pyrazole derivatives have been shown to modulate other inflammatory pathways, including:
-
Inhibition of 5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[12]
-
Suppression of Pro-inflammatory Cytokines: Some derivatives can reduce the production of cytokines like TNF-α and various interleukins (ILs).[12]
-
NF-κB Inhibition: By inhibiting the NF-κB signaling pathway, pyrazole compounds can downregulate the expression of multiple genes involved in the inflammatory response.[12]
Comparative Anti-inflammatory Activity
The following table presents the in vitro and in vivo anti-inflammatory activities of representative pyrazole derivatives.
| Compound ID | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | In vivo Edema Inhibition (%) | Reference |
| Compound E | 19.87 | >400 | >20.13 | Not Reported | [9] |
| Compound F | 39.43 | 875.9 | 22.21 | Not Reported | [9] |
| Compound G | 61.24 | 879.2 | 14.35 | Not Reported | [9] |
| Celecoxib (Standard) | 40 | 15000 | 375 | Not Reported | [12] |
| Indomethacin (Standard) | 600 | 60 | 0.1 | Not Reported | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13][14][15][16]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6) and fast them overnight with free access to water.
-
Compound Administration: Administer the pyrazole derivatives or a standard drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Carrageenan Injection: After a specific time (e.g., 1 hour) post-compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[16]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Euthanasia and Paw Weight (Optional): At the end of the experiment, euthanize the animals and transect the hind paws to determine their weight.[13]
Data Analysis:
The percentage of edema inhibition is calculated using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Average increase in paw volume in the control group
-
Vt = Average increase in paw volume in the treated group
Antimicrobial Activity of Pyrazole Derivatives: Combating Microbial Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[11][17][18][19][20]
Mechanism of Action
The antimicrobial mechanisms of pyrazole derivatives are not as extensively characterized as their anticancer and anti-inflammatory actions but are believed to involve:
-
Disruption of Cell Wall Synthesis: Some pyrazole-containing antibiotics, like cefoselis and ceftolozane, function by inhibiting bacterial cell wall synthesis.[18]
-
Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition by certain pyrazole compounds leads to bacterial cell death.[18][21]
-
Interference with Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are protective communities of microorganisms that are notoriously difficult to eradicate.[18]
Comparative Antimicrobial Activity
The following table illustrates the antimicrobial activity of selected pyrazole derivatives against various microbial strains.
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound H | S. aureus | Not Reported | 16 | [18] |
| Compound I | E. coli | Not Reported | 16 | [18] |
| Compound J | A. baumannii | Not Reported | 4 | [18] |
| Compound K | MRSA | Not Reported | 4 | [18] |
| Ciprofloxacin (Standard) | S. aureus | Not specified | >1 | [18] |
| Novobiocin (Standard) | S. aureus | Not specified | >1 | [18] |
Experimental Protocol: Zone of Inhibition Test (Kirby-Bauer Method)
The zone of inhibition test is a widely used qualitative method to determine the antimicrobial susceptibility of microorganisms to a test agent.[6][22][23][24]
Principle: An antimicrobial agent-impregnated disc is placed on an agar plate inoculated with a test microorganism. If the agent is effective, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear zone around the disc. The diameter of this zone is proportional to the antimicrobial activity.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).
-
Inoculate Agar Plate: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab to create a lawn of bacteria.[22][24]
-
Apply Discs: Aseptically place sterile paper discs impregnated with known concentrations of the pyrazole derivatives onto the agar surface. Include a positive control (e.g., Ciprofloxacin) and a negative control (vehicle-soaked disc).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[6][22]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disc in millimeters.[22]
Data Interpretation:
The size of the zone of inhibition is compared to standardized charts to determine if the microorganism is susceptible, intermediate, or resistant to the tested compound. A larger zone of inhibition generally indicates greater antimicrobial activity.[22]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. ijrar.org [ijrar.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. microchemlab.com [microchemlab.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. nelsonlabs.com [nelsonlabs.com]
- 24. hardydiagnostics.com [hardydiagnostics.com]
The Isomer Effect: A Comparative Guide to 1,5-dimethyl-1H-pyrazol-4-amine HCl and its Isomers in Bioassays
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone of drug discovery, recognized for its versatile pharmacological profile.[1][2][3] Its derivatives have been successfully developed into therapeutics for a range of conditions, from inflammation to cancer.[4][5] However, within this esteemed class of compounds, the subtle art of isomeric substitution can dramatically alter biological activity. The precise placement of functional groups on the pyrazole ring dictates the molecule's interaction with biological targets, turning a promising lead into either a potent therapeutic or an inactive analogue.
This guide provides an in-depth comparison of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride and its positional isomers. We will explore how the arrangement of the dimethyl and amine substituents on the pyrazole core influences performance in critical bioassays, supported by experimental data and protocols. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships (SAR) that govern this important class of molecules.
The Critical Role of Isomerism in Pyrazole Bioactivity
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple positions for substitution.[6][7] The specific substitution pattern—the isomer—is a key determinant of the compound's pharmacological properties. This is because the spatial arrangement of substituents affects crucial parameters like binding affinity to target proteins, solubility, and metabolic stability. For instance, different isomers can exhibit varied potencies as kinase inhibitors or as modulators of inflammatory pathways like cyclooxygenase (COX) inhibition.[4][8][9]
This guide will focus on the comparative analysis of dimethyl-pyrazol-4-amine isomers, with a primary focus on the 1,5-dimethyl variant, in key biological assays.
Comparative Analysis in Key Bioassays
Anti-inflammatory Activity: COX-2 Inhibition Assays
The anti-inflammatory properties of pyrazole derivatives are well-documented, with the FDA-approved drug Celecoxib, a selective COX-2 inhibitor, being a prime example.[6] The efficacy of pyrazole compounds in this area is often attributed to their ability to selectively inhibit the COX-2 enzyme over COX-1, thereby reducing inflammation with a lower risk of gastrointestinal side effects.[6][10]
Structure-Activity Relationship Insights:
-
Substitution at N1 and C5: The presence of substituents on both the N1 and C5 positions of the pyrazole ring is often crucial for high COX-2 inhibitory activity and selectivity.
-
Aryl Groups: Many potent COX-2 inhibitors feature aryl groups at positions 3 and 5, which can fit into the active site of the enzyme.[11]
-
Amine Functionality: The amine group at C4 can be a key pharmacophore, potentially forming hydrogen bonds within the target's active site.
Expected Performance Comparison:
| Isomer | Expected COX-2 Inhibition | Rationale |
| 1,5-dimethyl-1H-pyrazol-4-amine | Potentially High | The N1-methyl and C5-methyl substitution pattern is common in biologically active pyrazoles. The 4-amino group can act as a crucial hydrogen bond donor/acceptor. |
| 1,3-dimethyl-1H-pyrazol-4-amine | Potentially Moderate to High | Similar to the 1,5-isomer, with the key difference being the position of the second methyl group. This could alter the molecule's fit in the COX-2 active site. |
| 3,5-dimethyl-1H-pyrazol-4-amine | Potentially High | The 3,5-dimethyl substitution is a well-known motif in bioactive pyrazoles.[12] The free N1-H and the 4-amino group could both be involved in target binding. |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the IC50 values for pyrazole isomers against COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve pyrazole isomers in DMSO to prepare stock solutions (e.g., 10 mM). Serially dilute the stock solutions to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer. Prepare the arachidonic acid substrate solution.
-
Assay Procedure:
-
Add 150 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of heme to all wells.
-
Add 10 µL of the enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add 10 µL of the diluted pyrazole isomer or DMSO (for control) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Measure the absorbance at 595 nm every minute for 10 minutes.
-
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.
Anticancer Activity: Kinase Inhibition & Cell Proliferation Assays
Pyrazole derivatives are prominent in oncology research, with several approved drugs targeting protein kinases.[4] The substitution pattern on the pyrazole ring is critical for achieving potent and selective kinase inhibition.[8]
Structure-Activity Relationship Insights:
-
N1-Substitution: N-alkylation or N-arylation can significantly impact kinase inhibitory potency and selectivity.[8]
-
C4-Substitution: The C4 position is often a key point for introducing functionalities that can interact with the solvent-exposed region of the kinase ATP-binding site.
-
Dimethyl Pattern: The relative positions of the methyl groups can influence the overall shape and hydrophobicity of the molecule, affecting its fit within the kinase active site.
Expected Performance Comparison in a Kinase Panel:
| Isomer | Expected Kinase Inhibition Profile | Rationale |
| 1,5-dimethyl-1H-pyrazol-4-amine | Potentially Broad or Selective Inhibition | The N1-methyl group can provide favorable interactions in the ATP-binding pocket of many kinases. The 4-amino group can form critical hydrogen bonds. |
| 1,3-dimethyl-1H-pyrazol-4-amine | Potentially Different Kinase Selectivity | The shift of the methyl group from C5 to C3 will alter the molecule's geometry, likely leading to a different kinase selectivity profile compared to the 1,5-isomer. |
| 3,5-dimethyl-1H-pyrazol-4-amine | Potentially Active, but May Lack N1-driven Potency | While the 3,5-dimethyl scaffold is active, the lack of a substituent at the N1 position might reduce potency against certain kinases that favor N1-substituted inhibitors.[8] |
Experimental Protocol: Cell Proliferation (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Visualization:
Many pyrazole-based kinase inhibitors target pathways like the MAPK/ERK pathway.
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole kinase inhibitor.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assays
Pyrazole derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi.[2][12][13] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.
Structure-Activity Relationship Insights:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the methyl groups, can affect its ability to penetrate microbial cell walls.
-
Hydrogen Bonding: The amino group and the pyrazole nitrogens can form hydrogen bonds with microbial targets.
-
Substitution Pattern: The specific arrangement of substituents can influence the compound's spectrum of activity (e.g., Gram-positive vs. Gram-negative bacteria).[12]
Expected Performance Comparison:
| Isomer | Expected Antimicrobial Activity | Rationale |
| 1,5-dimethyl-1H-pyrazol-4-amine | Potentially Moderate | The balanced lipophilicity and hydrogen bonding potential may confer moderate broad-spectrum activity. |
| 1,3-dimethyl-1H-pyrazol-4-amine | Potentially Moderate | Similar to the 1,5-isomer, with potential subtle differences in the spectrum of activity due to altered shape. |
| 3,5-dimethyl-1H-pyrazol-4-amine | Potentially Moderate to High | The 3,5-dimethyl substitution has been associated with good antimicrobial activity in some studies.[12] The N1-H may be important for interacting with certain microbial targets. |
Experimental Protocol: Broth Microdilution MIC Assay
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a range of concentrations in a liquid medium.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazole isomers in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The isomeric arrangement of substituents on the pyrazole core is a paramount factor in determining biological activity. While This compound presents a promising scaffold due to the favorable N1- and C5-substitutions, its performance relative to isomers like the 1,3- and 3,5-dimethyl variants will ultimately depend on the specific biological target and assay.
-
For COX-2 inhibition , all three isomers are promising candidates, with the 3,5-dimethyl isomer also showing strong potential.
-
In kinase inhibition , the N1-substituted isomers (1,5- and 1,3-dimethyl) may have an advantage for certain kinase families, though the specific selectivity profile is likely to differ between them.
-
For antimicrobial activity , the 3,5-dimethyl isomer has a strong precedent, but all isomers warrant investigation due to the complex nature of antimicrobial SAR.
This guide underscores the necessity of empirical testing of all relevant isomers in the early stages of drug discovery. The insights provided here, based on established SAR principles for the pyrazole class, should serve as a valuable starting point for researchers aiming to unlock the full therapeutic potential of these versatile molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 4. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. jocpr.com [jocpr.com]
- 13. eurekaselect.com [eurekaselect.com]
A Researcher's Comparative Guide to the Validation of Kinase Inhibition by Pyrazole Derivatives
In the landscape of modern drug discovery, protein kinases remain a paramount target class, and within the arsenal of kinase inhibitors, the pyrazole scaffold has emerged as a privileged structure.[1][2][3] Its synthetic tractability and versatile bioisosteric properties have led to the development of numerous potent and selective inhibitors, including several FDA-approved drugs such as Crizotinib, Ruxolitinib, and Encorafenib.[1][3] However, the journey from a promising pyrazole derivative in a chemical library to a validated kinase inhibitor is a multi-step process demanding rigorous and multi-faceted experimental validation.
This guide provides an in-depth comparison of the essential experimental workflows for validating the inhibitory activity of novel pyrazole derivatives. We will move beyond simple protocol recitation to explain the causal-driven choices behind each technique, ensuring a self-validating and robust data package for any drug development professional, researcher, or scientist in the field.
The Validation Funnel: A Multi-Layered Approach
The validation of a kinase inhibitor is not a single experiment but a logical progression from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based evaluations. This funneling approach, illustrated below, is designed to efficiently identify potent, selective, and cell-active compounds while weeding out non-starters early in the process.
References
A Comparative Guide to Pyrazole Inhibitors Versus Established Drugs: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a multitude of highly successful therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of prominent pyrazole-based inhibitors against their established, non-pyrazole counterparts across key therapeutic areas. We will delve into the mechanistic nuances, comparative efficacy, and the causality behind the experimental designs used to evaluate these compounds, offering field-proven insights to inform your own research and development endeavors.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties.[1] This structure can engage in a variety of non-covalent interactions, including hydrogen bonding and π–π stacking, making it an ideal anchor for binding to the active sites of enzymes.[1] The versatility of the pyrazole core has led to its incorporation into numerous FDA-approved drugs targeting a wide range of diseases.[2]
I. Cyclooxygenase-2 (COX-2) Inhibition: A Case Study in Selectivity
The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Mechanism of Action: Selective Inhibition of COX-2
Traditional NSAIDs like ibuprofen and naproxen inhibit both COX-1 and COX-2 enzymes. While COX-2 is induced during inflammation, COX-1 plays a crucial role in protecting the gastric mucosa.[3] The pyrazole-containing drug, Celecoxib (Celebrex®) , was designed for selective inhibition of COX-2, thereby reducing the risk of gastrointestinal complications.[3]
Comparative Efficacy and Safety: Celecoxib vs. Traditional NSAIDs
Numerous clinical trials have compared the efficacy and safety of celecoxib to traditional NSAIDs.
Efficacy: In patients with osteoarthritis and rheumatoid arthritis, celecoxib has demonstrated comparable efficacy in pain relief and inflammation reduction to non-selective NSAIDs like ibuprofen and naproxen.[4][5] A head-to-head trial showed that celecoxib (200 mg once daily) was non-inferior to ibuprofen (800 mg three times daily) for pain relief in knee osteoarthritis.[4]
Safety Profile: The primary advantage of celecoxib lies in its improved gastrointestinal safety profile. Compared to non-selective NSAIDs, celecoxib is associated with a significantly lower incidence of upper gastrointestinal adverse events.[4][5] However, it is important to note that all NSAIDs, including celecoxib, carry a black box warning for potential cardiovascular risks.[3]
| Feature | Celecoxib (Pyrazole Inhibitor) | Ibuprofen (Non-selective NSAID) |
| Mechanism | Selective COX-2 Inhibition | Non-selective COX-1 and COX-2 Inhibition |
| Efficacy (Arthritis) | Comparable to Ibuprofen | Effective for pain and inflammation |
| Gastrointestinal Safety | Lower risk of GI adverse events | Higher risk of GI adverse events |
| Cardiovascular Risk | Potential risk (class effect) | Potential risk (class effect) |
II. Cyclin-Dependent Kinase (CDK) 4/6 Inhibition in Oncology
The dysregulation of the cell cycle is a hallmark of cancer. Inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.
Mechanism of Action: G1 Phase Cell Cycle Arrest
CDK4 and CDK6, in complex with cyclin D, phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. The pyrazole-containing drug Palbociclib (Ibrance®) is a potent and selective inhibitor of CDK4/6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.
Caption: CDK4/6-Cyclin D-Rb Signaling Pathway and Inhibition by Palbociclib.
Comparative Efficacy and Safety: Palbociclib vs. Other CDK4/6 Inhibitors
Palbociclib is often compared with other CDK4/6 inhibitors, Ribociclib and Abemaciclib. While no direct head-to-head randomized controlled trials have been published, real-world data and indirect comparisons provide valuable insights.[6][7]
A real-world study, PALMARES-2, indicated that abemaciclib and ribociclib were associated with better real-world progression-free survival (rwPFS) compared to palbociclib.[6] However, no significant difference in efficacy was observed between abemaciclib and ribociclib.[6]
| Feature | Palbociclib (Pyrazole) | Ribociclib | Abemaciclib |
| CDK4/6 Inhibition | Potent and Selective | Potent and Selective | Potent and Selective |
| Progression-Free Survival | Significant benefit | Significant benefit | Significant benefit |
| Overall Survival | Not significantly improved in some studies | Significant improvement in some studies | Numerically favorable in some studies |
| Key Adverse Events | Neutropenia | Neutropenia, QTc prolongation | Diarrhea, Fatigue |
III. Janus Kinase (JAK) Inhibition in Inflammatory Diseases and Cancer
The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in various autoimmune diseases and cancers.
Mechanism of Action: Blocking Cytokine Signaling
Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus and regulate gene expression. The pyrazole-containing drugs Ruxolitinib (Jakafi®) and Tofacitinib (Xeljanz®) are potent JAK inhibitors that disrupt this signaling cascade. Ruxolitinib is a selective JAK1/2 inhibitor, while tofacitinib preferentially blocks JAK1/3.[8][9]
Caption: JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib.
Comparative Efficacy and Safety: Ruxolitinib vs. Tofacitinib
Both ruxolitinib and tofacitinib have shown efficacy in treating various autoimmune disorders.[8] A study comparing oral ruxolitinib and oral tofacitinib for alopecia areata demonstrated remarkable hair regrowth with both drugs, with no statistical difference in hair regrowth at the end of the 6-month treatment.[8]
| Feature | Ruxolitinib (Pyrazole) | Tofacitinib (Pyrazole) | Baricitinib |
| JAK Selectivity | JAK1/2 | JAK1/3 | JAK1/2 |
| Efficacy (Alopecia Areata) | Significant hair regrowth | Significant hair regrowth | Superior to placebo |
| Adverse Events | Infections, laboratory abnormalities | Infections, laboratory abnormalities | Infections, laboratory abnormalities |
A network meta-analysis of JAK inhibitors for alopecia areata suggested that oral baricitinib had a high probability of being the most effective treatment in terms of response rate, followed by ruxolitinib and then tofacitinib.[10]
IV. Emerging Pyrazole Inhibitors: Targeting EGFR and VEGFR
The pyrazole scaffold is also being actively explored for the development of inhibitors targeting other key kinases in oncology, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Preclinical Comparative Data
Several preclinical studies have reported on novel pyrazole derivatives with potent inhibitory activity against EGFR and VEGFR-2.
-
One study identified a pyrazole derivative (compound 3) as a more potent EGFR inhibitor (IC50 = 0.06 μM) than the established drug Erlotinib .[11] Another pyrazole compound (9) was found to be a more potent VEGFR-2 inhibitor (IC50 = 0.22 μM) than Sorafenib .[11]
-
Another study reported a quinoxaline-pyrazole hybrid (compound 13) with an IC50 of 0.045 μM against VEGFR-2, surpassing sorafenib (IC50 = 0.049 μM).[12]
-
A series of pyrazole derivatives showed potent cytotoxicity against HepG2 cells, with compound 6b exhibiting dual VEGFR2/CDK-2 inhibition (IC50 = 0.2 μM for VEGFR2).[13]
These preclinical findings highlight the potential of the pyrazole scaffold in developing next-generation kinase inhibitors with improved potency and selectivity.
V. Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
The robust comparison of inhibitors relies on well-designed and standardized experimental protocols. The choice of a particular assay or model is driven by the specific scientific question being addressed.[5][6][7]
Rationale for Experimental Choices
-
Cell Line Selection: The choice of cancer cell lines for in vitro screening is critical. It is often based on the expression levels and genetic status of the target protein.[5] For example, to test an EGFR inhibitor, a cell line with a known EGFR mutation (e.g., NCI-H1975) would be highly relevant.[14]
-
Animal Models: In vivo efficacy studies often utilize xenograft models, where human cancer cell lines are implanted into immunocompromised mice.[6][15] The choice of the mouse strain (e.g., nude, NOD/SCID) depends on the level of immunodeficiency required.[6] Genetically engineered mouse models (GEMMs) that spontaneously develop tumors are also valuable for studying cancer in a more physiologically relevant context.[15]
Step-by-Step Methodologies
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
-
Protocol:
-
Prepare serial dilutions of the pyrazole inhibitor and the known drug.
-
In a multi-well plate, add the kinase, a suitable substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the signal (e.g., fluorescence, luminescence, or radioactivity) which corresponds to the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
2. Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole inhibitor and the known drug for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
3. Western Blot Analysis for Target Phosphorylation
This technique is used to detect changes in the phosphorylation status of a target protein within cells after treatment with an inhibitor.
-
Protocol:
-
Treat cultured cells with the inhibitor for a specified time.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Rb).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal to visualize the phosphorylated protein.
-
Normalize the signal to a loading control (e.g., total protein or a housekeeping protein like β-actin).
-
4. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the inhibitor.
-
Harvest and fix the cells (e.g., with ethanol).
-
Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
-
VI. Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. As demonstrated by the success of drugs like Celecoxib, Palbociclib, and Ruxolitinib, the unique chemical properties of the pyrazole ring enable effective targeting of a diverse range of enzymes. This guide has provided a comparative framework for evaluating pyrazole-based inhibitors against established drugs, emphasizing the importance of understanding the underlying mechanisms of action and employing rigorous experimental methodologies. As drug discovery continues to evolve, the strategic application of the pyrazole motif, guided by a deep understanding of its structure-activity relationships, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug discovery oncology in a mouse: concepts, models and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 12. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
A Senior Application Scientist's Guide to Assessing the Selectivity of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. Protein kinases, as crucial regulators of cellular processes, are implicated in a multitude of diseases, particularly cancer.[1] The pyrazole scaffold has emerged as a "privileged" structure in the design of kinase inhibitors, with several FDA-approved drugs, such as Crizotinib and Ruxolitinib, testament to its success.[2][3] However, the high degree of conservation within the ATP-binding site across the kinome presents a significant hurdle, often leading to off-target effects and associated toxicities.[1]
This guide provides an in-depth, objective comparison of methodologies to assess the selectivity of pyrazole-based kinase inhibitors, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor profiling.
The Significance of Selectivity in Kinase Inhibition
The human kinome comprises over 500 kinases, and while the goal is often to develop highly specific inhibitors, many successful drugs exhibit polypharmacology, inhibiting multiple kinases to achieve their therapeutic effect.[4][5] Understanding the complete selectivity profile of an inhibitor is therefore critical. It allows for the rationalization of observed cellular phenotypes, the prediction of potential side effects, and the discovery of new therapeutic applications.[6][7]
A key concept in assessing selectivity is the Selectivity Score , which can be defined as the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at a given concentration) divided by the total number of kinases tested.[8] A lower score indicates higher selectivity. Another quantitative measure is Selectivity Entropy , which provides a single value to rank order inhibitors based on their selectivity profile.[9]
A Multi-faceted Approach to Selectivity Profiling
A comprehensive assessment of kinase inhibitor selectivity requires a combination of biochemical, cellular, and proteomic approaches. This tiered strategy provides a holistic view of an inhibitor's activity, from direct target engagement to its effects within the complex cellular milieu.
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Part 1: Biochemical Assays - Quantifying Direct Inhibition
Biochemical assays are the foundational step in selectivity profiling, providing a direct measure of an inhibitor's potency against purified kinases.[10] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to kinase inhibition.[4][11]
Principle:
Caption: Principle of the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor (e.g., Crizotinib) and control compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and the inhibitor at various concentrations.
-
Initiation: Start the reaction by adding ATP. The final ATP concentration should be close to the Km for each kinase to ensure a sensitive assay.[4]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[11]
Part 2: Cell-Based Assays - Verifying Target Engagement in a Physiological Context
While biochemical assays are essential, they do not fully recapitulate the cellular environment. Cell-based assays are crucial for confirming that an inhibitor can engage its target within a cell and modulate downstream signaling pathways.[13]
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of an inhibitor to a target kinase in live cells.[13]
Principle:
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article) | OSTI.GOV [osti.gov]
- 6. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. promega.com [promega.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
A Senior Application Scientist's Guide to Interpreting Spectral Data for Pyrazole Compound Characterization
Introduction: The Analytical Imperative for Pyrazoles in Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and various kinase inhibitors used in oncology.[1] Its prevalence stems from its ability to act as a versatile scaffold, engaging in critical hydrogen bonding and other non-covalent interactions within biological targets. For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel pyrazole derivatives is not merely a procedural step but a foundational pillar of the entire discovery and development pipeline. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays.
This guide provides an in-depth, comparative framework for the spectroscopic characterization of pyrazole compounds. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and compare the spectral signatures of pyrazole with its common structural isomer, imidazole, to provide a clear path for confident characterization. Central to this discussion is the phenomenon of annular tautomerism , a dynamic proton exchange between the two ring nitrogens that profoundly influences the spectral output, particularly in Nuclear Magnetic Resonance (NMR).
The Challenge of Annular Tautomerism
The most significant challenge in interpreting the spectra of N-unsubstituted pyrazoles is their existence as a mixture of two rapidly interconverting tautomers. This proton exchange can be fast on the NMR timescale, leading to averaged signals and potential ambiguity in assigning substituent positions (e.g., at C3 vs. C5). Understanding and controlling this dynamic behavior is paramount for accurate characterization.
Caption: Annular tautomerism in the pyrazole ring.
Part 1: Core Spectroscopic Techniques for Pyrazole Elucidation
A multi-spectroscopic approach is essential for the comprehensive characterization of any novel compound. For pyrazoles, the combination of NMR, IR, and Mass Spectrometry provides a complementary dataset that resolves structure, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of pyrazoles, providing detailed information about the carbon skeleton and proton environments.
The aromatic region of the ¹H NMR spectrum of a pyrazole is highly informative.
-
H4 Proton: The proton at the C4 position typically appears as a triplet (or a doublet of doublets, depending on the coupling constants) and is the most shielded of the ring protons, usually found around 6.3-6.5 ppm .
-
H3 and H5 Protons: In the presence of fast tautomeric exchange, the H3 and H5 protons become chemically equivalent and appear as a single, often broadened, signal around 7.5-7.7 ppm . If the tautomerism is slowed or locked (e.g., by N-substitution), they appear as distinct doublets.
-
N-H Proton: The N-H proton signal is often very broad and can appear over a wide chemical shift range (~8-14 ppm ), or it may be unobservable due to exchange with residual water in the solvent.[2] Its presence can be confirmed by D₂O exchange, where the peak disappears.
The ¹³C NMR spectrum provides direct insight into the carbon framework.
-
C4 Carbon: Similar to its attached proton, the C4 carbon is the most shielded ring carbon, resonating at approximately 105-107 ppm .
-
C3 and C5 Carbons: With rapid tautomerism, the C3 and C5 carbons are averaged and appear as a single peak around 134-136 ppm . Upon cooling or with N-substitution, these signals resolve into two distinct peaks. The specific chemical shifts are highly dependent on the substituents.[3]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Unsubstituted Pyrazole Ring
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| H3 / H5 | ~7.6 (averaged) | ~135 (averaged) | Signals may resolve at low temperature. |
| H4 | ~6.3 | ~106 | Typically a triplet in ¹H NMR. |
| N1-H | 8.0 - 14.0 | - | Broad signal, often exchanges with D₂O. |
Data compiled from various sources, including Krishnakumar et al. (2011).[3]
The causality for performing a low-temperature NMR experiment is to slow the rate of proton exchange between N1 and N2 to a point where it is slow relative to the NMR timescale. This allows the instrument to detect the two distinct tautomers, resolving the averaged signals for H3/H5 and C3/C5 into separate sets of signals.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample of the pyrazole compound in a deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or dichloromethane, CD₂Cl₂). Ensure the concentration is high enough for good signal-to-noise, but not so high as to risk precipitation upon cooling.
-
Initial Acquisition: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Temperature Reduction: Gradually lower the probe temperature in increments of 10-20 K. It is critical to allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring data.[4]
-
Spectral Monitoring: At each temperature step, acquire a new spectrum. Observe the signals for H3/H5 (in ¹H) and C3/C5 (in ¹³C). Look for the point at which these signals begin to broaden and then split into two distinct signals (the "coalescence temperature").
-
Final Data Acquisition: Once the signals are fully resolved into two sets, acquire the final, high-quality spectra. The integration of the corresponding proton signals will provide the ratio of the two tautomers at that temperature.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is an essential, rapid technique for confirming the presence of key functional groups and providing insight into the bonding within the pyrazole ring.
Table 2: Characteristic IR Absorption Bands for Pyrazole Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
|---|---|---|---|
| 3500 - 3100 | ν(N-H) stretch | Medium-Broad | Associated with hydrogen bonding. In solid state, this band can be very broad. |
| 3150 - 3100 | ν(C-H) stretch | Medium | Aromatic C-H stretching of the pyrazole ring. |
| 1600 - 1500 | ν(C=N) stretch | Medium-Strong | Stretching vibration of the endocyclic imine bond. |
| 1550 - 1450 | ν(C=C) stretch | Medium-Strong | Aromatic ring stretching modes. |
| 1150 - 1000 | Ring Vibrations | Medium | Complex vibrations involving the entire pyrazole ring structure. |
| 950 - 850 | γ(C-H) bend | Strong | Out-of-plane C-H bending vibrations. |
Assignments based on data from Zecchina et al. (1967) and Krishnakumar et al. (2011).[3][6]
The N-H stretching band is particularly diagnostic. Its broadness and position are indicative of the extent of intermolecular hydrogen bonding, a key physical property for drug candidates.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for the pyrazole core structure. Under typical Electron Ionization (EI) conditions, pyrazoles exhibit characteristic fragmentation patterns.
The primary fragmentation pathway involves the initial loss of a hydrogen radical (H•) or a substituent, followed by the expulsion of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN). A key fragmentation involves the cleavage of the weak N-N bond.
Caption: Simplified EI-MS fragmentation of unsubstituted pyrazole.
Part 2: Comparative Analysis - Pyrazole vs. Imidazole
In drug discovery, scaffolds are often chosen for their specific geometric and electronic properties. Pyrazole's direct structural isomer, imidazole (with nitrogens at the 1 and 3 positions), is also a prevalent heterocycle. Distinguishing between them is a common analytical challenge. The key difference lies in the relative positions of the nitrogen atoms, which fundamentally alters their symmetry and electronic properties.[7]
Table 3: Spectroscopic Comparison of Unsubstituted Pyrazole and Imidazole
| Feature | Pyrazole (1,2-Diazole) | Imidazole (1,3-Diazole) | Rationale for Difference |
|---|---|---|---|
| ¹H NMR | H3/H5: ~7.6 ppmH4: ~6.3 ppm | H2: ~7.7 ppmH4/H5: ~7.1 ppm | Symmetry: Imidazole has a plane of symmetry through C2, making H4 and H5 equivalent. Pyrazole's H4 is uniquely shielded by two adjacent carbons. |
| ¹³C NMR | C3/C5: ~135 ppmC4: ~106 ppm | C2: ~136 ppmC4/C5: ~122 ppm | Symmetry & Electronics: The C2 carbon in imidazole is positioned between two electronegative nitrogens, resulting in a distinct downfield shift. |
| IR Spectroscopy | ν(N-H): ~3485 cm⁻¹ (gas) | ν(N-H): ~3510 cm⁻¹ (gas) | Subtle differences in hydrogen bonding and ring strain affect vibrational frequencies. Out-of-plane bending modes are often more diagnostic.[8] |
| MS Fragmentation | Loss of N₂ from the [M-H]⁺ ion is a characteristic pathway. | Primary fragmentation is typically the loss of HCN, forming an azirine cation. | Bonding: The adjacent N-N bond in pyrazole is weaker and provides a unique fragmentation pathway not available to imidazole. |
This comparative data provides a robust framework for distinguishing between these two critical isomers. The unique chemical shift of the C4 position in pyrazole's NMR spectra and the loss of N₂ in its mass spectrum are particularly powerful diagnostic markers.
Part 3: Integrated Workflow and Case Study
Let us apply these principles to a practical example: the characterization of 4-bromopyrazole .
Caption: Integrated workflow for pyrazole characterization.
Case Study: Characterization of 4-Bromopyrazole
-
Mass Spectrometry (EI-MS): The mass spectrum will show a characteristic isotopic pattern for a single bromine atom, with two major molecular ion peaks at m/z 146 (for ⁷⁹Br) and m/z 148 (for ⁸¹Br) in an approximate 1:1 ratio. This immediately confirms the molecular formula (C₃H₃BrN₂) and the presence of one bromine atom.
-
IR Spectroscopy: The spectrum will feature a broad N-H stretch above 3100 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and characteristic C=N and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region. The strong C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.
-
¹H NMR Spectroscopy: Due to the bromine at C4, the H4 signal will be absent. The H3 and H5 protons, being chemically equivalent due to tautomerism, will appear as a single, sharp singlet in the aromatic region (~7.5-7.7 ppm), integrating to 2H. The broad N-H proton will also be visible.
-
¹³C NMR Spectroscopy: The spectrum will be simple and highly diagnostic. The C3 and C5 carbons will appear as a single peak around 137 ppm. The C4 carbon, directly attached to the bromine, will be significantly shielded and appear at a much higher field, around 93 ppm. The observation of only two carbon signals for the pyrazole ring is strong evidence for a C4-substituted, tautomerically averaged structure.
This integrated analysis, where each piece of data confirms and complements the others, provides an unassailable confirmation of the 4-bromopyrazole structure.
Conclusion
The structural characterization of pyrazole derivatives is a critical task that demands a rigorous, multi-faceted analytical approach. By understanding the underlying principles of each spectroscopic technique and, most importantly, the dynamic nature of annular tautomerism, researchers can navigate the potential complexities with confidence. The strategic use of NMR (including low-temperature studies), IR, and MS, coupled with a comparative awareness of related heterocycles like imidazole, forms a self-validating system for analysis. This guide provides the foundational knowledge and practical protocols to ensure the scientific integrity of pyrazole-based research, ultimately accelerating the journey from molecular design to impactful therapeutic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
